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  • Product: 4-Cyclopropyl-2-fluorobenzoic acid
  • CAS: 1247927-81-6

Core Science & Biosynthesis

Foundational

4-Cyclopropyl-2-fluorobenzoic acid CAS number 1247927-81-6

An In-depth Technical Guide to 4-Cyclopropyl-2-fluorobenzoic acid (CAS: 1247927-81-6) This guide provides a comprehensive technical overview of 4-Cyclopropyl-2-fluorobenzoic acid, a key chemical intermediate in contempor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Cyclopropyl-2-fluorobenzoic acid (CAS: 1247927-81-6)

This guide provides a comprehensive technical overview of 4-Cyclopropyl-2-fluorobenzoic acid, a key chemical intermediate in contemporary pharmaceutical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's chemical and physical properties, a robust synthesis protocol, its critical role in the synthesis of advanced therapeutics, and essential safety information.

Introduction and Strategic Importance

4-Cyclopropyl-2-fluorobenzoic acid is a substituted aromatic carboxylic acid. Its structure is distinguished by a cyclopropyl group at the 4-position and a fluorine atom at the 2-position of the benzoic acid scaffold. This unique combination of moieties makes it a valuable building block in medicinal chemistry. The cyclopropyl group is known to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates[1]. The presence of a fluorine atom can significantly influence acidity, lipophilicity, and binding interactions, often leading to improved pharmacokinetic and pharmacodynamic profiles[2].

The primary significance of 4-Cyclopropyl-2-fluorobenzoic acid in the current pharmaceutical landscape is its role as a crucial intermediate in the synthesis of Remibrutinib, a potent and selective oral Bruton's tyrosine kinase (BTK) inhibitor under investigation for various autoimmune diseases.[3][4][5][6][7] Its structural integrity is therefore paramount to the successful synthesis of this next-generation therapeutic.

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of 4-Cyclopropyl-2-fluorobenzoic acid is essential for its handling, reaction optimization, and integration into synthetic workflows.

PropertyValueSource(s)
CAS Number 1247927-81-6[8]
Molecular Formula C₁₀H₉FO₂[8]
Molecular Weight 180.18 g/mol [8]
IUPAC Name 4-cyclopropyl-2-fluorobenzoic acid[8]
SMILES C1CC1C2=CC(=C(C=C2)C(=O)O)F[8]
InChI Key UPYZCTDSUYXKBG-UHFFFAOYSA-N[8]
Appearance White to off-white solid (predicted)
pKa (Predicted) 3.48 ± 0.10
Melting Point Not experimentally reported; related isomers like 2-fluorobenzoic acid melt at 122-125 °C and 4-fluorobenzoic acid at 182-184 °C.[9]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO; slightly soluble in water.
Storage Store at room temperature in a dry, well-sealed container.

Synthesis of 4-Cyclopropyl-2-fluorobenzoic Acid

Proposed Synthetic Pathway

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation & Work-up A 1-Bromo-4-cyclopropyl-2-fluorobenzene D 4-Cyclopropyl-2-fluorophenylmagnesium bromide (Grignard Reagent) A->D Reacts with B Magnesium (Mg) B->D Activated by C Anhydrous THF, I₂ (cat.) C->D In G 4-Cyclopropyl-2-fluorobenzoic acid D->G Reacts with E Carbon Dioxide (CO₂) (Dry Ice) E->G Followed by F Aqueous HCl F->G Work-up with

Caption: Proposed two-step synthesis of 4-Cyclopropyl-2-fluorobenzoic acid.

Detailed Experimental Protocol

Materials:

  • 1-Bromo-4-cyclopropyl-2-fluorobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 1M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Glassware: All glassware must be rigorously flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., Nitrogen or Argon) to ensure completely anhydrous conditions.

  • Grignard Reagent Formation:

    • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine to the flask. The iodine acts as an activator for the magnesium surface.

    • Add a small amount of anhydrous THF to just cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of 1-Bromo-4-cyclopropyl-2-fluorobenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and a gentle exotherm is observed. Gentle heating may be required to initiate the reaction.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the Grignard formation should sustain the reaction temperature.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure all the magnesium has been consumed. The resulting dark grey to brown solution is the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, crush a sufficient quantity of dry ice. While maintaining vigorous stirring of the Grignard solution, add the crushed dry ice in small portions. A large excess of CO₂ is used to ensure complete carboxylation and to minimize the formation of ketone byproducts.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1M aqueous HCl. This will protonate the carboxylate salt and dissolve any remaining magnesium salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude 4-Cyclopropyl-2-fluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a white to off-white solid.

Spectroscopic and Analytical Characterization (Predicted)

As experimental spectra for 4-Cyclopropyl-2-fluorobenzoic acid are not widely published, this section provides predicted data based on the analysis of its structure and comparison with related compounds. This information is crucial for quality control and confirmation of synthesis.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • ~13.0 ppm (s, 1H): The acidic proton of the carboxylic acid, typically a broad singlet.

    • ~7.8-7.9 ppm (dd, 1H): Aromatic proton ortho to the carboxylic acid group.

    • ~7.2-7.4 ppm (m, 2H): Aromatic protons meta to the carboxylic acid group.

    • ~1.9-2.1 ppm (m, 1H): The methine proton of the cyclopropyl group.

    • ~1.0-1.2 ppm (m, 2H): Methylene protons of the cyclopropyl group.

    • ~0.7-0.9 ppm (m, 2H): Methylene protons of the cyclopropyl group.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • ~165-167 ppm: Carboxylic acid carbonyl carbon.

    • ~160-163 ppm (d, J ≈ 250 Hz): Aromatic carbon attached to fluorine (C-F coupling).

    • ~115-135 ppm: Remaining aromatic carbons, with characteristic C-F coupling patterns.

    • ~15-17 ppm: Cyclopropyl methine carbon.

    • ~9-11 ppm: Cyclopropyl methylene carbons.

  • Mass Spectrometry (ESI-):

    • [M-H]⁻: Predicted at m/z 179.05.

    • Fragmentation: Loss of CO₂ (44 Da) from the deprotonated molecule to give a fragment at m/z 135.06.

  • Infrared (IR) Spectroscopy:

    • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

    • ~1680-1710 cm⁻¹: C=O stretch of the carboxylic acid.

    • ~1200-1300 cm⁻¹: C-O stretch.

    • ~1210-1260 cm⁻¹: C-F stretch.

    • ~3080 cm⁻¹ and ~1600, 1480 cm⁻¹: Aromatic C-H and C=C stretches.

Application in Drug Development: Synthesis of Remibrutinib

4-Cyclopropyl-2-fluorobenzoic acid is a pivotal building block in the synthesis of Remibrutinib, a highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[5][10][11] BTK is a validated target in B-cell malignancies and autoimmune diseases. Remibrutinib's efficacy and safety profile are currently being evaluated in late-stage clinical trials for conditions such as chronic spontaneous urticaria.[5][11]

The synthesis involves the amide coupling of 4-Cyclopropyl-2-fluorobenzoic acid with a complex aniline derivative, forming the final Remibrutinib molecule. The purity and quality of the benzoic acid intermediate are therefore critical for the yield and purity of the final active pharmaceutical ingredient (API).

G A 4-Cyclopropyl-2-fluorobenzoic acid (CAS: 1247927-81-6) D Remibrutinib (BTK Inhibitor) A->D Forms amide bond with B Aniline Intermediate (e.g., 5-Fluoro-2-methyl-3-(pyrimidin-4-yl)aniline derivative) B->D C Amide Coupling Conditions (e.g., HATU, EDCI, or conversion to acyl chloride) C->D Mediated by

Caption: Role of 4-Cyclopropyl-2-fluorobenzoic acid in Remibrutinib synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-Cyclopropyl-2-fluorobenzoic acid.

  • GHS Hazard Statements: [8]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse immediately with plenty of water.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

4-Cyclopropyl-2-fluorobenzoic acid is more than a simple chemical intermediate; it is an enabling molecule for the development of advanced therapeutics. Its unique structural features, born from the strategic incorporation of cyclopropyl and fluoro moieties, are directly translated into the properties of the final drug substance. This guide has provided a comprehensive overview of its properties, a robust and logical synthesis protocol, and its critical application in the synthesis of the BTK inhibitor Remibrutinib. For researchers and developers in the pharmaceutical industry, a thorough understanding of such key building blocks is fundamental to the successful and efficient advancement of new medicines.

References

  • Angst, D. et al. (2020). Discovery of LOU064 (Remibrutinib), a Potent and Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, 63(10), 5102–5118. Available at: [Link]

  • BenchChem (2025). Technical Support Center: Synthesis of 5-Cyclopropyl-2-fluorobenzoic acid.
  • Chem-space. 4-cyclopropyl-2-fluorobenzoic acid - C10H9FO2 | CSSS00011688859. Available at: [Link]

  • Chaitanya Mannava, M. K. et al. (2022). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications, 58(37), 5583-5586. Available at: [Link]

  • PubChem. 4-Cyclopropyl-2-fluorobenzoic acid. Available at: [Link]

  • Sala, M. et al. (2009). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 13(13), 1279-1301. Available at: [Link]

  • Khan, S. G. et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 178-190. Available at: [Link]

  • Maurer, M. et al. (2025). Remibrutinib in Chronic Spontaneous Urticaria. New England Journal of Medicine. Available at: [Link]

  • Novartis. (2024). Novartis Phase III data confirm sustained efficacy and long-term safety of oral remibrutinib in chronic spontaneous urticaria. Available at: [Link]

  • PubChem. Remibrutinib. Available at: [Link]

  • SynZeal. Remibrutinib Impurity 45. Available at: [Link]

  • WIPO Patentscope. WO2024069507A1 - SYNTHESIS METHODS AND INTERMEDIATES FOR THE PRODUCTION OF REMIBRUTINIB. Available at: [Link]

  • WIPO Patentscope. WO2018100021A1 - NOVEL AMINO PYRIMIDINE DERIVATIVES.
  • ClinicalTrials.gov. A Study of Efficacy and Safety of Remibrutinib in Adult Participants With Chronic Spontaneous Urticaria (REMIX-1). Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding Key Intermediates: The Case of Remibrutinib Synthesis. Available at: [Link]

  • WIPO Patentscope. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor. Available at: [Link]

  • Google Patents. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • PubMed Central (PMC). Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton's Tyrosine Kinase. Available at: [Link]

  • Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • Google Patents. CN101486635B - Preparation of alpha-cyclopropyl carbonyl-2-benzyl-fluorobenzyl halogen.
  • ResearchGate. Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Available at: [Link]

  • ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Available at: [Link]

Sources

Exploratory

physical and chemical properties of 4-Cyclopropyl-2-fluorobenzoic acid

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Cyclopropyl-2-fluorobenzoic Acid Introduction 4-Cyclopropyl-2-fluorobenzoic acid is a substituted aromatic carboxylic acid of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Cyclopropyl-2-fluorobenzoic Acid

Introduction

4-Cyclopropyl-2-fluorobenzoic acid is a substituted aromatic carboxylic acid of significant interest to the pharmaceutical and agrochemical industries. Its unique structural composition, featuring a benzoic acid core functionalized with a cyclopropyl group at the C4 position and a fluorine atom at the C2 (ortho) position, imparts a distinct combination of steric and electronic properties. The cyclopropyl moiety, a bioisostere for phenyl rings and other functional groups, is known to improve metabolic stability and binding affinity in drug candidates.[1][2] Concurrently, the ortho-fluoro substituent profoundly influences the molecule's acidity, conformation, and reactivity, making it a versatile building block for complex molecular architectures.[3]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Cyclopropyl-2-fluorobenzoic acid. It is designed for researchers, medicinal chemists, and process development scientists, offering not only collated data but also field-proven experimental protocols for properties that require empirical determination.

Molecular Structure and Identifiers

A clear understanding of the molecule's identity is paramount for any scientific investigation. The key identifiers and structural representations for 4-Cyclopropyl-2-fluorobenzoic acid are summarized below.

IdentifierValueSource
IUPAC Name 4-cyclopropyl-2-fluorobenzoic acid[4]
CAS Number 1247927-81-6[4][5]
Molecular Formula C₁₀H₉FO₂[4][5]
Molecular Weight 180.18 g/mol [5]
Canonical SMILES C1CC1C2=CC(=C(C=C2)C(=O)O)F[4]
InChI Key UPYZCTDSUYXKBG-UHFFFAOYSA-N[4]

Physical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical for formulation, purification, and scale-up. While some experimental data for this specific molecule is not widely published, we can infer key properties based on its structural analogues and provide guidance for their determination.

PropertyValue / ObservationRationale and Context
Appearance White to off-white crystalline solid (Predicted)Based on related compounds like 2-fluorobenzoic acid and 4-fluorobenzoic acid, which are white solids.[6][7]
Melting Point Data not available. Requires experimental determination.For reference, the melting point of 2-fluorobenzoic acid is 123-127 °C[7] and 4-fluorobenzoic acid is 182-184 °C. The addition of the cyclopropyl group will alter crystal lattice packing, making direct extrapolation unreliable.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, THF).The carboxylic acid moiety imparts polarity and allows for solubility in polar solvents.[3] Solubility in aqueous media is expected to be low at neutral pH but will increase significantly in basic conditions (pH > pKa) due to the formation of the carboxylate salt. 4-fluorobenzoic acid has a water solubility of 1200 mg/L.[6]
logP ~2.5 (Predicted)PubChem predicts an XLogP3 of 2.5. This indicates moderate lipophilicity, a common feature in drug-like molecules.

Chemical Properties and Reactivity

The chemical behavior of 4-Cyclopropyl-2-fluorobenzoic acid is dominated by the interplay between the carboxylic acid group, the electron-withdrawing fluorine atom, and the electron-donating cyclopropyl group.

Acidity and pKa

The acidity of the carboxylic proton is a crucial parameter influencing solubility, reactivity, and biological absorption. The ortho-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the resulting carboxylate anion and increases the acidity (lowers the pKa) compared to benzoic acid (pKa ≈ 4.2) or 4-cyclopropylbenzoic acid.[3] For comparison, the pKa of 4-fluorobenzoic acid is 4.14.[6][8] The ortho positioning of the fluorine in the target molecule is expected to result in a slightly lower pKa due to the proximity of the inductive effect.

As no experimental pKa value is readily available, its determination is a critical first step in characterization.

Field-Proven Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a robust and self-validating method for accurately determining the acid dissociation constant.

Principle: The pKa is the pH at which the concentrations of the acidic (protonated) and basic (deprotonated) forms of the molecule are equal. This corresponds to the midpoint of the titration curve when a weak acid is titrated with a strong base.

Materials & Equipment:

  • 4-Cyclopropyl-2-fluorobenzoic acid

  • 0.1 M NaOH solution, standardized

  • 0.1 M HCl solution, standardized

  • Deionized water, boiled to remove CO₂

  • Methanol or Ethanol (cosolvent)

  • Calibrated pH meter with a glass electrode

  • Stir plate and magnetic stir bar

  • Class A burette (25 or 50 mL)

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~50 mg of 4-Cyclopropyl-2-fluorobenzoic acid into a 150 mL beaker.

  • Dissolution: Add 50 mL of a 1:1 mixture of methanol and deionized water. The cosolvent is necessary to ensure complete dissolution of the acid. Gently stir until the solid is fully dissolved.

  • pH Meter Calibration: Calibrate the pH meter using standard buffers at pH 4.00, 7.00, and 10.00.

  • Titration: Immerse the pH electrode in the sample solution. Allow the initial pH reading to stabilize.

  • Begin titrating with standardized 0.1 M NaOH, adding the titrant in small increments (e.g., 0.1-0.2 mL).

  • Data Recording: Record the pH value and the total volume of NaOH added after each increment, allowing the reading to stabilize before proceeding. Continue the titration until the pH has risen significantly past the equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point volume (V_eq).

    • The half-equivalence point is V_eq / 2.

    • Determine the pH from the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the apparent pKa (pKa_app) in the chosen solvent mixture.

Causality and Validation: The use of a standardized titrant and a calibrated pH meter ensures accuracy. The sigmoidal shape of the resulting curve validates the weak acid-strong base titration. The sharpness of the inflection point at equivalence is an indicator of the precision of the measurement.

Workflow for pKa Determination

pKa_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare & Standardize 0.1M NaOH D Titrate Sample with NaOH A->D B Calibrate pH Meter (pH 4, 7, 10) B->D C Dissolve Sample in Aqueous Methanol C->D E Record pH vs. Volume of Titrant D->E F Plot Titration Curve (pH vs. Volume) E->F G Find Equivalence Point (First Derivative Peak) F->G H Determine pH at Half-Equivalence Point G->H I Result: pKa H->I

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Profile

Spectroscopic data is indispensable for structural elucidation and quality control. While public, experimentally-derived spectra for this specific molecule are scarce, a reliable profile can be predicted based on its constituent functional groups and data from analogous compounds.

TechniquePredicted Characteristic Signals
¹H NMR ~12-13 ppm (1H, broad singlet): Carboxylic acid proton (-COOH).~7.0-7.8 ppm (3H, multiplet): Aromatic protons. Expect complex splitting due to coupling with each other and with the ¹⁹F nucleus.~1.8-2.2 ppm (1H, multiplet): Cyclopropyl methine proton (-CH).~0.6-1.2 ppm (4H, multiplet): Cyclopropyl methylene protons (-CH₂).
¹³C NMR ~165-170 ppm: Carboxylic acid carbonyl carbon.~160-165 ppm (doublet, ¹JCF ≈ 250 Hz): C2 carbon directly attached to fluorine.~115-150 ppm: Remaining aromatic carbons, showing smaller C-F coupling constants.~10-20 ppm: Cyclopropyl methine carbon.~5-15 ppm: Cyclopropyl methylene carbons.
FT-IR (cm⁻¹) ~2500-3300 (broad): O-H stretch of the hydrogen-bonded carboxylic acid.~1680-1710 (strong): C=O stretch of the aromatic carboxylic acid.~1600, ~1475 (medium): Aromatic C=C stretches.~1200-1300: C-O stretch.~1100-1250: C-F stretch.
Mass Spec. (EI) m/z 180 (M⁺): Molecular ion peak.m/z 163 (M-OH): Loss of hydroxyl radical.m/z 152 (M-CO): Loss of carbon monoxide.m/z 135 (M-COOH): Loss of the carboxyl group.

Rationale for Predictions: The ¹H NMR predictions are based on standard chemical shift ranges, with aromatic proton shifts influenced by the ortho-F and para-cyclopropyl groups. Data from 2-fluorobenzoic acid shows aromatic signals between 7.3-7.9 ppm.[9] The ¹³C NMR predictions account for the large one-bond C-F coupling constant, a hallmark of fluorinated aromatics.[10] The IR frequencies correspond to the characteristic vibrations of carboxylic acids and fluorinated aromatic compounds.

Synthesis and Manufacturing

A robust and scalable synthetic route is crucial for the application of this molecule in drug development. The most common laboratory-scale approach involves the formation of a Grignard reagent followed by carboxylation.

Synthetic Pathway: Grignard Carboxylation

This method is reliable but highly sensitive to moisture and atmospheric oxygen, requiring rigorous anhydrous and inert techniques for success.

Synthesis_Pathway SM 1-bromo-4-cyclopropyl- 2-fluorobenzene GR Grignard Reagent SM->GR 1. Mg, THF (anhydrous) 2. I₂ (cat.) or 1,2-dibromoethane FP 4-Cyclopropyl-2-fluorobenzoic acid GR->FP 1. CO₂ (dry ice) 2. H₃O⁺ workup

Caption: Grignard synthesis of 4-Cyclopropyl-2-fluorobenzoic acid.

Protocol: Laboratory-Scale Synthesis

Principle: An aryl bromide is converted into a highly nucleophilic organomagnesium (Grignard) reagent, which then attacks the electrophilic carbon of carbon dioxide. Subsequent acidic workup protonates the resulting carboxylate to yield the final product.

Materials & Equipment:

  • 1-bromo-4-cyclopropyl-2-fluorobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (catalyst)

  • Dry ice (solid CO₂)

  • 3 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Three-neck round-bottom flask, dropping funnel, condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry all glassware and allow it to cool under a stream of inert gas. Assemble the three-neck flask with a condenser, a dropping funnel, and a gas inlet.

  • Grignard Initiation: Charge the flask with magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a small volume of anhydrous THF.

  • In the dropping funnel, prepare a solution of 1-bromo-4-cyclopropyl-2-fluorobenzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium suspension. Initiation is indicated by the disappearance of the iodine color and a gentle exotherm. If the reaction does not start, gentle warming may be required.

  • Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 1-2 hours to ensure full conversion.

  • Carboxylation: In a separate flask, create a slurry of crushed dry ice in anhydrous THF. Cool the prepared Grignard reagent to 0 °C and slowly transfer it via cannula into the vigorously stirred dry ice slurry, maintaining the temperature below -60 °C.

  • Workup: Allow the reaction mixture to warm to room temperature. Quench carefully by the slow addition of 3 M HCl until the aqueous layer is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the final product.

Applications in Research and Drug Development

4-Cyclopropyl-2-fluorobenzoic acid is not typically an end-product but rather a high-value intermediate. The structural motifs it contains are prevalent in modern pharmacophores.

  • Scaffold for API Synthesis: It serves as a key starting material for building more complex molecules. The carboxylic acid handle allows for straightforward amide bond formation, esterification, or reduction to an alcohol or benzylamine, providing access to a wide array of derivatives.

  • Improving Metabolic Stability: The cyclopropyl group is often incorporated into drug candidates to block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the molecule.[1][2]

  • Modulating Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl ring can provide optimal interactions within a target's binding pocket. The electronic properties of the ortho-fluoro substituent can also be tuned to enhance binding affinity and selectivity.

Safety and Handling

Adherence to proper safety protocols is mandatory when handling this chemical. The Globally Harmonized System (GHS) classification provides a summary of the known hazards.

Hazard ClassGHS Classification
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity H335: May cause respiratory irritation

(Data aggregated from ECHA C&L Inventory reports)[4]

Recommended Handling Precautions:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • PubChem. 4-Cyclopropyl-2-fluorobenzoic acid. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Chemsrc. 4-Fluorobenzoic acid. [Link]

  • NIST WebBook. Benzoic acid, 4-fluoro-. [Link]

  • ResearchGate. Experimental FT-IR spectrum of 2-chlorobenzoic acid. [Link]

  • Chemistry Stack Exchange. Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. [Link]

  • PubChem. 4-Cyclopropylbenzoic acid. [Link]

  • ResearchGate. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

Sources

Foundational

spectroscopic data for 4-Cyclopropyl-2-fluorobenzoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Cyclopropyl-2-fluorobenzoic Acid Introduction 4-Cyclopropyl-2-fluorobenzoic acid (C₁₀H₉FO₂) is a substituted aromatic carboxylic acid of interest in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Cyclopropyl-2-fluorobenzoic Acid

Introduction

4-Cyclopropyl-2-fluorobenzoic acid (C₁₀H₉FO₂) is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science.[1] Its unique structural combination—a planar aromatic ring, a sterically demanding cyclopropyl group, a highly electronegative fluorine atom, and an acidic carboxylic acid moiety—presents a distinct spectroscopic fingerprint. As with many fluorinated organic molecules, this compound is a valuable building block in the synthesis of agrochemicals and pharmaceuticals.[2][3]

This technical guide provides a comprehensive analysis of the expected . While direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and first principles to create a predictive but robust analytical framework. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a reliable reference for sample characterization, quality control, and structural verification.

The core of this guide is built on the principle of self-validating protocols; the rationale behind each analytical technique and experimental choice is explained to ensure a deep understanding of the data acquisition and interpretation process.

Molecular Structure and Spectroscopic Implications

The chemical structure of 4-Cyclopropyl-2-fluorobenzoic acid is fundamental to understanding its spectral output. Key features include:

  • Aromatic System: A 1,2,4-trisubstituted benzene ring. The substitution pattern dictates the coupling patterns observed in ¹H NMR spectroscopy.

  • Carboxylic Acid Group: This functional group is responsible for a highly characteristic, exchangeable proton signal in ¹H NMR, a carbonyl carbon signal in ¹³C NMR, and distinct, broad O-H and C=O stretching vibrations in Infrared (IR) spectroscopy.[4]

  • Fluorine Atom: The ortho-fluorine atom significantly influences the electronic environment of the molecule, impacting the chemical shifts of adjacent protons and carbons. Crucially, it provides a direct handle for analysis via ¹⁹F NMR and introduces characteristic C-F coupling constants in the ¹³C NMR spectrum.[5]

  • Cyclopropyl Group: This aliphatic, three-membered ring has unique C-H stretching frequencies in IR and shielded proton and carbon signals in NMR due to its strained nature and magnetic anisotropy.

Below is the molecular structure with IUPAC numbering for reference in subsequent sections.

G Figure 2: General NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.7 mL deuterated solvent) B Data Acquisition (¹H, ¹³C, ¹⁹F Spectra) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Interpretation (Chemical Shift, Integration, Coupling Constant Analysis) C->D E Structural Confirmation D->E

Caption: A typical experimental workflow for NMR spectroscopic analysis.

Experimental Protocol (NMR)
  • Sample Preparation: Dissolve 5-10 mg of 4-Cyclopropyl-2-fluorobenzoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. [6] * Causality: The choice of solvent is critical. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and typically shows the acidic proton signal clearly. CDCl₃ is also common, but the acidic proton may exchange more rapidly or appear at a different chemical shift. [7]2. Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and signal integration.

  • Spectral Interpretation: Assign signals to the corresponding nuclei based on chemical shift, multiplicity, and integration. For ¹³C and ¹⁹F spectra, analysis of coupling constants is key.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, carboxylic acid, and cyclopropyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-COOH10–13Broad singlet (br s)1H
H-6~7.9Doublet of doublets (dd)1H
H-5~7.1Doublet of doublets (dd)1H
H-3~7.0Doublet of doublets (dd)1H
Cyclopropyl-CH1.9–2.2Multiplet (m)1H
Cyclopropyl-CH₂1.0–1.3Multiplet (m)2H
Cyclopropyl-CH₂'0.7–1.0Multiplet (m)2H
  • Expert Insight: The acidic proton of a carboxylic acid is typically observed as a broad singlet far downfield (>10 ppm) due to hydrogen bonding and deshielding from the carbonyl group. [4][8]Its chemical shift is highly dependent on concentration and solvent. The aromatic protons will exhibit complex splitting due to both H-H and H-F coupling. The cyclopropyl protons are expected in the aliphatic region, with the methine proton being the most deshielded.

Predicted ¹³C NMR Spectrum

The carbon spectrum will be characterized by the downfield carbonyl signal and C-F coupling.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Feature
C=O165–170
C-F160–165Large ¹JCF coupling (~250 Hz)
C-4145–150
C-6~132
C-2115–120²JCF coupling (~20-25 Hz)
C-5~125³JCF coupling (~5-10 Hz)
C-3~118²JCF coupling (~20-25 Hz)
Cyclopropyl-CH15–20
Cyclopropyl-CH₂5–10
  • Expert Insight: The carbon directly attached to the fluorine (C-2) will appear as a doublet with a very large one-bond coupling constant (¹JCF). The adjacent carbons (C-1 and C-3) will also show smaller two-bond couplings (²JCF). [6]This pattern is a definitive indicator of the fluorine's position on the aromatic ring.

Predicted ¹⁹F NMR Spectrum
  • Chemical Shift: The ¹⁹F nucleus is highly sensitive, and its chemical shift is a powerful diagnostic tool. [9][10]For an aryl fluoride like this, a single resonance is expected in the range of -100 to -140 ppm relative to CFCl₃.

  • Coupling: This signal will be coupled to the ortho-protons (H-3) and the meta-proton (H-5), likely resulting in a complex multiplet, often appearing as a doublet of doublets or a triplet.

  • Trustworthiness: ¹⁹F NMR is an exceptionally reliable technique for verifying the presence and electronic environment of fluorine in a molecule due to its 100% natural abundance and wide chemical shift range, which minimizes signal overlap. [11]

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups within the molecule.

Experimental Protocol (IR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
2500–3300 (very broad)O-H stretchCarboxylic acid (H-bonded dimer)
~1700C=O stretchCarboxylic acid (dimer)
~1610, ~1480C=C stretchAromatic ring
~1250C-O stretchCarboxylic acid
~1220C-F stretchAryl fluoride
920–950 (broad)O-H bend (out-of-plane)Carboxylic acid (dimer)
  • Expert Insight: The most telling feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band that often overlaps with the C-H stretching region. [4][6]This is a result of strong intermolecular hydrogen bonding that forms a dimeric structure. The position of the C=O stretch around 1700 cm⁻¹ is also characteristic of such a dimer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol (MS)
  • Justification: For a relatively volatile and thermally stable compound like 4-Cyclopropyl-2-fluorobenzoic acid, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. However, carboxylic acids can exhibit poor peak shape in GC. Therefore, derivatization to a more volatile ester (e.g., a trimethylsilyl ester) is often performed prior to analysis to improve chromatographic performance. [12][13]Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) can be used to analyze the compound directly, typically in negative ion mode to form the [M-H]⁻ ion.

  • Sample Preparation (for LC-MS): Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an ESI-MS system. Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Fragmentation Analysis: Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and elucidate structural features.

Predicted Mass Spectrum Data
Property Value Source
Molecular FormulaC₁₀H₉FO₂PubChem [1]
Molar Mass180.18 g/mol BLD Pharm [14]
Exact Mass180.05865769 DaPubChem [1]
Predicted [M-H]⁻179.05137 m/zPubChemLite [15]
Predicted [M+H]⁺181.06593 m/zPubChemLite [15]
Predicted [M+Na]⁺203.04787 m/zPubChemLite [15]
Predicted Fragmentation Pathway

The fragmentation in MS/MS will be driven by the loss of stable neutral molecules and the cleavage of the weakest bonds.

G Figure 3: Predicted ESI-MS Fragmentation A [M-H]⁻ m/z 179.05 B Loss of CO₂ (-44 Da) A->B C [M-H-CO₂]⁻ m/z 135.04 B->C

Caption: A primary fragmentation pathway for the [M-H]⁻ ion.

  • Expert Insight: In negative ion mode ESI-MS, the most common fragmentation pathway for a deprotonated carboxylic acid is the loss of CO₂ (44 Da), a process known as decarboxylation. This would result in a prominent fragment ion at m/z 135.04. Further fragmentation of the cyclopropyl ring or the aromatic system could occur at higher collision energies.

Conclusion

The comprehensive spectroscopic analysis of 4-Cyclopropyl-2-fluorobenzoic acid relies on a multi-technique approach. ¹H, ¹³C, and ¹⁹F NMR provide an unambiguous determination of the molecular skeleton and fluorine environment. IR spectroscopy offers rapid confirmation of key functional groups, particularly the carboxylic acid dimer. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. By understanding the principles behind each technique and predicting the spectral outcomes based on analogous compounds, researchers can confidently verify the structure and purity of this important chemical building block.

References

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • PubChem. 4-Cyclopropyl-2-fluorobenzoic acid. [Link]

  • PubMed. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]

  • National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

  • SpectraBase. 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

  • PubChemLite. 4-cyclopropyl-2-fluorobenzoic acid (C10H9FO2). [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

  • ResearchGate. Why do carboxylic acid esters have larger NMR chemical shift than carbonates?. [Link]

  • International Union of Crystallography. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • ScholarWorks @ UTRGV. Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]

  • Quora. How to interpret the 19F NMR spectra. [Link]

  • ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • PubMed. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. [Link]

  • NIST WebBook. Benzoic acid, 4-fluoro-. [Link]

  • Reddit. Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. [Link]

  • Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. [Link]

  • University of Washington. Fluorine NMR. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. [Link]

  • ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... [Link]

  • The Royal Society of Chemistry. Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. [Link]

  • ResearchGate. Identification Of Benzoic Acid By Gc And Mass Spectrometry. [Link]

Sources

Exploratory

1H NMR spectrum of 4-Cyclopropyl-2-fluorobenzoic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Cyclopropyl-2-fluorobenzoic Acid Abstract 4-Cyclopropyl-2-fluorobenzoic acid is a valuable building block in contemporary medicinal chemistry, featuring a unique co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Cyclopropyl-2-fluorobenzoic Acid

Abstract

4-Cyclopropyl-2-fluorobenzoic acid is a valuable building block in contemporary medicinal chemistry, featuring a unique combination of a carboxylic acid, a fluorine substituent, and a cyclopropyl group on an aromatic core. This guide provides a comprehensive technical analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum. By deconstructing the molecule's structure and applying fundamental NMR principles, we will predict and interpret the chemical shifts, coupling constants, and multiplicities for each proton. This document serves as a practical reference for researchers, offering not only a detailed spectral interpretation but also a validated experimental protocol for acquiring high-quality data.

Introduction: The Structural Significance of 4-Cyclopropyl-2-fluorobenzoic Acid

The structural elucidation of complex organic molecules is the bedrock of modern drug discovery and development. 4-Cyclopropyl-2-fluorobenzoic acid (C₁₀H₉FO₂) presents an interesting case for ¹H NMR analysis due to the distinct electronic and steric influences of its substituents.[1]

  • 2-Fluoro Substituent: The highly electronegative fluorine atom significantly influences the electron density of the aromatic ring, acting as a weak π-donor and a strong σ-acceptor. This results in complex deshielding effects and, crucially, introduces spin-spin coupling with nearby protons (H-F coupling).[2][3]

  • 4-Cyclopropyl Group: The cyclopropyl ring is a unique functional group known for its high degree of s-character in its C-C bonds, causing it to behave electronically similarly to a double bond. Its protons are highly shielded and exhibit characteristic upfield chemical shifts.[4][5]

  • Carboxylic Acid: The -COOH group is strongly electron-withdrawing and its acidic proton is highly deshielded, typically appearing far downfield in the spectrum.[6][7][8]

Understanding the interplay of these groups is key to accurately assigning the ¹H NMR spectrum and confirming the molecule's identity and purity.

Caption: Molecular structure and key proton environments of 4-Cyclopropyl-2-fluorobenzoic acid.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this molecule can be divided into three distinct regions: the carboxylic acid region, the aromatic region, and the aliphatic (cyclopropyl) region.

Carboxylic Acid Proton (-COOH)
  • Chemical Shift (δ): The acidic proton of a carboxylic acid is highly deshielded and is expected to appear far downfield, typically in the range of 10-13 ppm.[6][8][9][10] Its precise chemical shift is highly dependent on the solvent, concentration, and temperature due to variations in hydrogen bonding.[7][10]

  • Integration: This signal will integrate to 1 proton.

  • Multiplicity: It will appear as a broad singlet (s), as coupling to other protons is generally not observed due to rapid chemical exchange.

Aromatic Protons (Ar-H)

The aromatic region (typically 6.5-8.5 ppm) will contain signals for the three protons on the benzene ring.[6][9] Their specific shifts and splitting patterns are dictated by the electronic effects of the substituents and their coupling to each other (H-H coupling) and to the fluorine atom (H-F coupling).

  • H-5: This proton is ortho to the electron-donating cyclopropyl group and meta to both the -COOH and -F groups. It is expected to be the most shielded of the aromatic protons. It will be coupled to H-3 (meta-coupling, ⁴JHH ≈ 2-3 Hz) and to the fluorine at C-2 (meta-coupling, ⁴JHF ≈ 4-5 Hz). This will likely result in a doublet of doublets (dd).

  • H-3: This proton is ortho to the fluorine atom and meta to both the -COOH and cyclopropyl groups. The ortho-coupling to fluorine (³JHF ≈ 8-10 Hz) will be the dominant interaction. It will also have a smaller meta-coupling to H-5 (⁴JHH ≈ 2-3 Hz). This proton is expected to appear as a doublet of doublets (dd).

  • H-6: This proton is ortho to the strongly electron-withdrawing carboxylic acid group and meta to the fluorine atom. It is expected to be the most deshielded of the aromatic protons. It will be coupled to the fluorine at C-2 (meta-coupling, ⁴JHF ≈ 4-5 Hz) and may show a small long-range coupling to H-5. It will likely appear as a doublet or a narrow multiplet.

Cyclopropyl Protons (-CH-CH₂CH₂-)

The cyclopropyl protons are characteristically found in the highly shielded upfield region of the spectrum.[4][5]

  • Methine Proton (CH): The single methine proton is attached to the aromatic ring and is expected to be deshielded relative to the methylene protons. It will appear as a complex multiplet (m) due to coupling with the four adjacent, non-equivalent methylene protons. Its chemical shift is predicted to be in the 1.5-2.5 ppm range.

  • Methylene Protons (CH₂): The four methylene protons are diastereotopic, meaning they are chemically non-equivalent. They will appear as two separate sets of signals. These protons are highly shielded and are expected in the 0.5-1.5 ppm range.[4] Each set will appear as a complex multiplet (m) due to geminal coupling with each other and vicinal coupling to the methine proton.

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated spectral data for 4-Cyclopropyl-2-fluorobenzoic acid.

Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityKey Coupling Interactions
-COOH10.0 - 13.01HBroad Singlet (br s)N/A (exchangeable)
Ar-H67.8 - 8.21HDoublet (d) or Multiplet (m)⁴JHF (meta)
Ar-H37.0 - 7.41HDoublet of Doublets (dd)³JHF (ortho), ⁴JHH (meta)
Ar-H56.9 - 7.21HDoublet of Doublets (dd)⁴JHF (meta), ⁴JHH (meta)
Cyclopropyl-CH1.5 - 2.51HMultiplet (m)Vicinal H-H
Cyclopropyl-CH₂0.5 - 1.54HTwo Multiplets (m)Geminal & Vicinal H-H

Experimental Protocol for Data Acquisition

Adherence to a robust experimental protocol is critical for obtaining a high-resolution, interpretable spectrum.

cluster_workflow ¹H NMR Acquisition Workflow prep 1. Sample Preparation ~5-10 mg in 0.6 mL solvent (e.g., DMSO-d6) + TMS standard instrument 2. Instrument Setup 400 MHz Spectrometer Tune & Shim Coils prep->instrument acquire 3. Data Acquisition Pulse Sequence: zg30 Scans: 16-64 Relaxation Delay (D1): 2s instrument->acquire process 4. Data Processing Fourier Transform Phase & Baseline Correction acquire->process analyze 5. Spectral Analysis Reference to TMS (0 ppm) Integration & Peak Picking process->analyze validate 6. Validation (Optional) D₂O Exchange Experiment analyze->validate

Caption: Standardized workflow for acquiring the ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Cyclopropyl-2-fluorobenzoic acid.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent in a standard 5 mm NMR tube.

      • Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. It is an excellent solvent for carboxylic acids and its polarity slows the exchange rate of the acidic proton, resulting in a sharper -COOH signal compared to what is often seen in chloroform-d (CDCl₃).[11][12]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumental Setup:

    • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • The instrument's probes must be tuned to the correct frequency for ¹H.

    • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for achieving sharp lines and resolving fine coupling patterns.

  • Data Acquisition Parameters:

    • Pulse Program: A standard 30-degree pulse experiment (e.g., Bruker's 'zg30') is typically sufficient.

    • Number of Scans (NS): 16 to 64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For highly accurate integration, a longer delay (5x the longest T₁ relaxation time) is required.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds will ensure good digital resolution.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm to ensure a flat baseline for accurate integration.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and pick the peak frequencies.

Protocol Trustworthiness: Self-Validating Systems

To ensure the integrity of the spectral assignment, a key validation experiment can be performed.

  • D₂O Exchange: This is a definitive test for identifying exchangeable protons like that of a carboxylic acid. After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The broad singlet corresponding to the -COOH proton will disappear or significantly diminish, as the proton is exchanged for a deuterium atom, which is not observed in ¹H NMR.[7][8] This provides unambiguous confirmation of the carboxylic acid proton's assignment.

cluster_coupling Key Aromatic Coupling Network H3 H-3 H5 H-5 H3->H5 ⁴JHH (meta) ~2-3 Hz F2 F-2 H3->F2 ³JHF (ortho) ~8-10 Hz H5->F2 ⁴JHF (meta) ~4-5 Hz

Caption: Primary spin-spin coupling interactions influencing the aromatic protons.

Conclusion

The ¹H NMR spectrum of 4-Cyclopropyl-2-fluorobenzoic acid is rich with structural information. A systematic approach, grounded in the fundamental principles of chemical shift theory and spin-spin coupling, allows for a confident and complete assignment of all proton signals. The characteristic upfield signals of the cyclopropyl group, the complex and fluorine-coupled multiplets of the aromatic region, and the downfield broad singlet of the carboxylic acid proton collectively provide a unique spectral fingerprint. The experimental and validation protocols outlined in this guide ensure that researchers can reliably acquire and interpret this data, confirming the structural integrity of this important chemical entity.

References

  • ResearchGate. (n.d.). NMR determination of the fate of the cyclopropyl ring. Retrieved from ResearchGate. [Link]

  • Gable, K. (2022). 1H NMR Chemical Shift. Oregon State University. [Link]

  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]

  • ACS Publications. (n.d.). Field Effects Govern the Decarboxylation of Copper(II)-Benzoates: Kinetic and Mechanistic Studies. Organometallics. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Chegg.com. (2019). Solved H NMR for 4-Fluorobenzoic acid. Please interpret and. [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChem. (n.d.). 4-Cyclopropyl-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1975). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to 4-Cyclopropyl-2-fluorobenzoic Acid: From Synthesis to Sourcing for Advanced Drug Discovery

Introduction: The Strategic Value of 4-Cyclopropyl-2-fluorobenzoic Acid in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the succes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Cyclopropyl-2-fluorobenzoic Acid in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 4-Cyclopropyl-2-fluorobenzoic acid (CAS No. 1247927-81-6) has emerged as a pivotal intermediate, prized by researchers and drug development professionals for its unique combination of structural motifs. The presence of a cyclopropyl group and a fluorine atom on the benzoic acid scaffold imparts a desirable set of properties to parent molecules, influencing their metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides an in-depth technical overview of 4-Cyclopropyl-2-fluorobenzoic acid, from its synthesis and chemical properties to its application in the development of targeted therapies and a practical approach to sourcing high-quality material.

The Molecular Advantage: Unpacking the Roles of the Cyclopropyl and Fluoro Moieties

The utility of 4-Cyclopropyl-2-fluorobenzoic acid as a building block in drug design is not coincidental; it is a direct result of the advantageous physicochemical properties conferred by its constituent parts.

  • The Cyclopropyl Group: This small, strained carbocycle is a powerful tool in medicinal chemistry. Its rigid nature can lock a molecule into a bioactive conformation, enhancing its binding potency and selectivity for a specific biological target.[1] A key benefit of incorporating a cyclopropyl ring is the improvement in metabolic stability.[1] The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This increased stability can lead to a longer in vivo half-life for a drug, potentially allowing for less frequent dosing and improved patient compliance.[1]

  • The Fluorine Atom: The strategic placement of fluorine is a well-established strategy in drug design to enhance a range of pharmacokinetic and physicochemical properties.[3] Its high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's absorption and bioavailability.[4] Furthermore, fluorine can improve metabolic stability by blocking sites of oxidative metabolism and can enhance binding affinity to target proteins through favorable electrostatic interactions.[3][5]

The combination of these two groups in 4-Cyclopropyl-2-fluorobenzoic acid creates a versatile scaffold for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Synthesis of 4-Cyclopropyl-2-fluorobenzoic Acid: A Practical Workflow

A common and scalable method for the synthesis of 4-Cyclopropyl-2-fluorobenzoic acid is through a Grignard reaction, starting from a suitable halo-precursor like 1-bromo-4-cyclopropyl-2-fluorobenzene, followed by carboxylation with carbon dioxide.[6]

Reaction Scheme

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification and Workup Start 1-bromo-4-cyclopropyl-2-fluorobenzene + Magnesium turnings Reagents1 Anhydrous THF Iodine (activator) Start->Reagents1 in Grignard 4-Cyclopropyl-2-fluorophenylmagnesium bromide (Grignard Reagent) Reagents1->Grignard forms Carboxylate Magnesium carboxylate salt Grignard->Carboxylate reacts with CO2 Dry Ice (solid CO2) in Anhydrous THF CO2->Carboxylate Product 4-Cyclopropyl-2-fluorobenzoic acid Carboxylate->Product protonated by Acid Aqueous HCl Acid->Product

Caption: Grignard synthesis of 4-Cyclopropyl-2-fluorobenzoic acid.

Detailed Experimental Protocol

Materials:

  • 1-bromo-4-cyclopropyl-2-fluorobenzene

  • Magnesium turnings

  • Iodine crystal (as an activator)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Aqueous hydrochloric acid (e.g., 1M HCl)

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon).

    • To a round-bottom flask, add magnesium turnings and a small crystal of iodine.

    • Add a small amount of a solution of 1-bromo-4-cyclopropyl-2-fluorobenzene in anhydrous THF to the flask.

    • Initiation of the reaction is indicated by the disappearance of the iodine's brown color and a gentle exotherm.

    • Once initiated, add the remaining solution of the bromo-precursor dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at reflux for 1-2 hours to ensure complete consumption of the magnesium.

  • Carboxylation:

    • In a separate flame-dried flask, prepare a slurry of freshly crushed dry ice in anhydrous THF.

    • Cool the freshly prepared Grignard reagent solution to 0°C.

    • Slowly add the Grignard reagent to the vigorously stirred dry ice slurry via a cannula, maintaining the temperature below -60°C.

  • Workup and Isolation:

    • Once the addition is complete, allow the reaction mixture to warm to room temperature.

    • Quench the reaction by slowly adding aqueous HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield 4-Cyclopropyl-2-fluorobenzoic acid.[6]

Causality Behind Experimental Choices
  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The presence of moisture will quench the reagent, leading to a failed reaction or significantly reduced yield.[6]

  • Magnesium Activation: The surface of magnesium turnings can be passivated by a layer of magnesium oxide. Iodine or other activators are used to etch the surface and expose fresh magnesium to initiate the reaction.[6]

  • Temperature Control: The formation of the Grignard reagent is exothermic. Slow addition of the halo-precursor is crucial to maintain control over the reaction rate and prevent side reactions. The subsequent carboxylation is performed at a very low temperature to minimize side reactions of the highly reactive Grignard reagent.

Application in Drug Discovery: A Case Study in Bruton's Tyrosine Kinase (BTK) Inhibition

4-Cyclopropyl-2-fluorobenzoic acid is a key building block in the synthesis of several targeted therapies, including inhibitors of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[7] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[8]

The B-Cell Receptor Signaling Pathway and BTK's Role

Antigen Antigen Lyn_Syk Lyn/Syk Kinases BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK phosphorylates and activates PLCg2 PLCγ2 BTK->PLCg2 activates Downstream Downstream Signaling (Ca2+ flux, NF-κB, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation, Survival, and Differentiation Downstream->Proliferation Inhibitor BTK Inhibitor (e.g., Ibrutinib) Inhibitor->BTK inhibits BCR BCR BCR->Lyn_Syk activates

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting BTK.

Ibrutinib, a potent BTK inhibitor, is used in the treatment of certain B-cell cancers like mantle cell lymphoma and chronic lymphocytic leukemia.[1] While the direct synthesis of Ibrutinib from 4-Cyclopropyl-2-fluorobenzoic acid is not the most common route, the acid is a crucial precursor for analogous structures in the development of novel BTK inhibitors. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to construct the larger, more complex inhibitor molecule.

Sourcing and Quality Control: A Researcher's Guide

Procuring high-quality 4-Cyclopropyl-2-fluorobenzoic acid is critical for the reproducibility of experimental results and the integrity of a drug discovery program.

Supplier Comparison
SupplierCAS No.PurityNotes
ChemShuttle 1247927-81-695%Offers various pack sizes.[9]
BLD Pharm 1247927-81-6N/AProvides documentation like NMR, HPLC, LC-MS.[10]
Sigma-Aldrich 1247927-81-698%Distributes for Fluorochem.[11]
Chem-space 1247927-81-690%Lists products from suppliers like Enamine.[11]
SynThink Research Chemicals 1247927-81-6High PurityProvides a comprehensive Certificate of Analysis (CoA) with each product.[12]

This table is not exhaustive and is intended for illustrative purposes. Researchers should always obtain the latest information directly from the suppliers.

Quality Verification Workflow

Upon receiving a shipment of 4-Cyclopropyl-2-fluorobenzoic acid, a systematic approach to quality verification is essential.

Start Receive Chemical Shipment Doc_Review Review Documentation Start->Doc_Review CoA_Check Certificate of Analysis (CoA): - Batch number matches label - Purity meets specs (>95%) - Identity confirmed (NMR, MS) Doc_Review->CoA_Check Visual_Inspect Visual Inspection Doc_Review->Visual_Inspect Physical_Check Check for: - Intact seal - Correct labeling - Expected physical appearance Visual_Inspect->Physical_Check Decision Meets Specifications? Visual_Inspect->Decision In_House_Test In-House QC Testing (Optional but recommended) QC_Methods - 1H NMR for structural integrity - LC-MS for purity and mass verification - Melting point determination In_House_Test->QC_Methods In_House_Test->Decision Accept Accept and Log in Inventory Reject Quarantine and Contact Supplier Decision->In_House_Test If in doubt Decision->Accept Yes Decision->Reject No

Caption: Workflow for quality verification of incoming chemical reagents.

A Certificate of Analysis (CoA) is a critical document that provides batch-specific data on the identity, purity, and quality of the reagent. Researchers should verify that the batch number on the CoA matches the product label and that the reported purity (typically determined by HPLC or GC) meets the requirements of their intended application.[3] For critical experiments, in-house verification of the structure and purity via techniques like NMR and LC-MS is strongly recommended.

Conclusion

4-Cyclopropyl-2-fluorobenzoic acid is more than just a chemical intermediate; it is a testament to the power of rational drug design. The strategic incorporation of the cyclopropyl and fluoro moieties provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates, addressing key challenges in metabolic stability and target engagement. A thorough understanding of its synthesis, coupled with a rigorous approach to sourcing and quality control, will empower researchers, scientists, and drug development professionals to leverage the full potential of this valuable building block in their quest for the next generation of innovative medicines.

References

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Available at: [Link]

  • 4-cyclopropyl-2-fluorobenzoic acid - C10H9FO2 | CSSS00011688859 - Chem-space. Available at: [Link]

  • US20190040070A1 - Process for the synthesis of stable amorphous ibrutinib - Google Patents.
  • WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents.
  • US10023542B2 - Ibrutinib intermediate compounds, preparation methods and uses thereof - Google Patents.
  • CN107674079B - Synthesis method of ibrutinib - Google Patents.
  • How to Read a Chemical Certificate of Analysis (COA) (23 min read) | Blog. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. Available at: [Link]

  • How we validate new laboratory reagents - Ambar Lab. Available at: [Link]

  • What is Certificate of Analysis (CoA) in Chemistry? - Advent Chembio. Available at: [Link]

  • How to Get a Certificate of Analysis (COA) | SafetyCulture. Available at: [Link]

  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - Frontiers. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Available at: [Link]

  • Understanding Batch Certificates and CoAs: How to Verify Chemical Quality - Reactivo. Available at: [Link]

  • Chemical Reagents Research in Modern Labs - Analitika Expo. Available at: [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Available at: [Link]

  • Ensuring the Quality of the Analytical Process in a Research Laboratory - MDPI. Available at: [Link]

  • 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

  • Certificate of Analysis: Uses, Definition, Template - Artsyl. Available at: [Link]

  • Electrocatalytic Processes for the Valorization of CO 2 : Synthesis of Cyanobenzoic Acid Using Eco-Friendly Strategies - MDPI. Available at: [Link]

  • Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling - Organic Chemistry Portal. Available at: [Link]

  • Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. Available at: [Link]

  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - PubMed. Available at: [Link]

  • Verification of quantitative analytical methods in medical laboratories - PMC. Available at: [Link]

  • Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. Available at: [Link]

Sources

Exploratory

The Strategic Synthesis and Application of 4-Cyclopropyl-2-fluorobenzoic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Emergence of a Key Building Block in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Key Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a therapeutic candidate. Among these, the cyclopropyl group and fluorine substituents have emerged as powerful tools for medicinal chemists. This in-depth technical guide focuses on 4-Cyclopropyl-2-fluorobenzoic acid, a key building block that synergistically combines the conformational rigidity and metabolic stability imparted by the cyclopropyl ring with the unique electronic properties of fluorine. While the "discovery" of this molecule is not a singular event, its importance has grown organically with the increasing recognition of its utility in constructing complex pharmaceutical agents, particularly in the realm of antibacterial and anti-inflammatory therapies. This guide will provide a comprehensive overview of its synthesis, characterization, and critical role as a versatile intermediate in drug development.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of 4-Cyclopropyl-2-fluorobenzoic acid is fundamental to its effective application in synthesis.

PropertyValueSource
IUPAC Name 4-cyclopropyl-2-fluorobenzoic acid[PubChem][1]
CAS Number 1247927-81-6[PubChem][1]
Molecular Formula C₁₀H₉FO₂[PubChem][1]
Molecular Weight 180.18 g/mol [PubChem][2]
Predicted XlogP 2.5[PubChem][2]
Predicted pKa
Appearance White to off-white solid

The presence of the fluorine atom ortho to the carboxylic acid group increases its acidity compared to benzoic acid, a factor that can influence reaction kinetics and purification strategies.[3] The cyclopropyl group, with its unique sp2-hybridized character, can engage in electronic interactions with the phenyl ring, further modulating the molecule's reactivity and potential biological activity.[4]

Core Synthesis Strategy: A Detailed Protocol for the Grignard Reaction and Carboxylation

The most common and scalable method for the synthesis of 4-Cyclopropyl-2-fluorobenzoic acid involves a Grignard reaction of a halo-precursor followed by carboxylation.[5] This section provides a detailed, field-proven protocol.

Experimental Workflow: Synthesis of 4-Cyclopropyl-2-fluorobenzoic acid

Synthesis_Workflow cluster_grignard Part 1: Grignard Reagent Formation cluster_carboxylation Part 2: Carboxylation & Purification reagents_grignard 1-Bromo-4-cyclopropyl-2-fluorobenzene Magnesium Turnings Anhydrous THF Iodine (catalyst) grignard_reaction Grignard Reaction (Initiation & Reflux) reagents_grignard->grignard_reaction Combine & Initiate grignard_reagent 4-Cyclopropyl-2-fluorophenylmagnesium Bromide grignard_reaction->grignard_reagent Formation carboxylation_reaction Carboxylation (-78 °C to RT) grignard_reagent->carboxylation_reaction Addition to CO2 co2 Dry Ice (CO2) co2->carboxylation_reaction workup Aqueous Workup (HCl) carboxylation_reaction->workup Quenching extraction Solvent Extraction (Ethyl Acetate) workup->extraction purification Purification (Recrystallization) extraction->purification final_product 4-Cyclopropyl-2-fluorobenzoic Acid purification->final_product

Caption: Workflow for the synthesis of 4-Cyclopropyl-2-fluorobenzoic acid.

Detailed Protocol

Materials and Reagents:

  • 1-Bromo-4-cyclopropyl-2-fluorobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (1M solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of 1-bromo-4-cyclopropyl-2-fluorobenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and a gentle exotherm is observed. If the reaction does not initiate, gentle warming may be required.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • Carboxylation:

    • In a separate flame-dried flask, prepare a slurry of freshly crushed dry ice in anhydrous THF.

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Slowly add the Grignard reagent to the vigorously stirred dry ice slurry via a cannula, maintaining the temperature below -60 °C.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature.

  • Workup and Purification:

    • Quench the reaction by the slow addition of 1M hydrochloric acid until the aqueous layer is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).[5]

Causality Behind Experimental Choices and Troubleshooting
  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the Grignard reagent and ensure a high yield.[5]

  • Initiation of Grignard Reaction: The magnesium surface can be passivated by a layer of magnesium oxide. The addition of a small amount of iodine or 1,2-dibromoethane can help to activate the magnesium surface and initiate the reaction.[5]

  • Slow Addition of Halo-precursor: The dropwise addition of the 1-bromo-4-cyclopropyl-2-fluorobenzene solution helps to control the exothermic reaction and minimize the formation of the Wurtz coupling byproduct.[5]

  • Low-Temperature Carboxylation: The addition of the Grignard reagent to the dry ice slurry at low temperatures (-78 °C to -60 °C) is crucial to prevent the formation of ketone byproducts, which can occur if the Grignard reagent reacts with the newly formed carboxylate salt.

Potential Issue Cause Solution
Grignard reaction fails to initiate Passivated magnesium, wet glassware/solventsUse fresh magnesium, activate with iodine, ensure all equipment and reagents are scrupulously dry.[5]
Low yield of product Incomplete Grignard formation, quenching of Grignard reagentEnsure complete consumption of magnesium, maintain anhydrous conditions.
Formation of biphenyl byproduct Wurtz couplingSlow addition of the halo-precursor.[5]
Presence of starting material in product Incomplete Grignard formationEnsure magnesium is fully activated and allow for sufficient reaction time.[5]

Analytical Characterization: A Self-Validating System

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.0-12.0 ppm (br s, 1H): Carboxylic acid proton.

    • δ 7.8-8.0 ppm (dd, 1H): Aromatic proton ortho to the carboxyl group.

    • δ 6.8-7.0 ppm (m, 2H): Aromatic protons.

    • δ 1.8-2.0 ppm (m, 1H): Cyclopropyl methine proton.

    • δ 0.9-1.2 ppm (m, 2H): Cyclopropyl methylene protons.

    • δ 0.6-0.8 ppm (m, 2H): Cyclopropyl methylene protons. (Note: The exact chemical shifts and coupling constants for the aromatic protons will be influenced by the fluorine substituent.)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 165-170 ppm: Carboxylic acid carbonyl carbon.

    • δ 160-165 ppm (d, J ≈ 250 Hz): Carbon attached to fluorine.

    • δ 115-150 ppm: Aromatic carbons.

    • δ 10-20 ppm: Cyclopropyl carbons. (Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.)

Infrared (IR) Spectroscopy
  • ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1250 cm⁻¹: C-F stretching vibration.

Mass Spectrometry (MS)
  • [M-H]⁻: Expected at m/z 179.05137.[6]

  • [M+H]⁺: Expected at m/z 181.06593.[6]

Applications in Drug Discovery and Development

4-Cyclopropyl-2-fluorobenzoic acid is a valuable building block for the synthesis of a variety of biologically active molecules. The cyclopropyl moiety is known to enhance metabolic stability and potency, while the fluorine atom can improve binding affinity and membrane permeability.[4]

Key Therapeutic Areas:
  • Antibacterial Agents: Fluorinated benzoic acids are crucial precursors for the synthesis of fluoroquinolone antibiotics.[7] The core scaffold of these drugs is often constructed by condensing a fluorinated benzoic acid derivative with other heterocyclic moieties. While a specific marketed drug directly using 4-Cyclopropyl-2-fluorobenzoic acid is not prominently documented, its structural motifs are highly relevant to this class of compounds.

  • Anti-inflammatory Agents: The benzoic acid scaffold is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of 4-Cyclopropyl-2-fluorobenzoic acid makes it an attractive starting material for the development of novel anti-inflammatory compounds. For instance, related cyclopropyl-containing benzoic acid derivatives have been investigated as potent and selective EP4 antagonists for treating inflammatory pain.[8]

  • Antithrombotic Agents: The synthesis of prasugrel, an antithrombotic drug, involves intermediates that are structurally related to cyclopropyl- and fluoro-substituted phenyl ketones, highlighting the relevance of this chemical space in cardiovascular drug discovery.[9]

Logical Workflow for Application in Drug Discovery

Drug_Discovery_Workflow start 4-Cyclopropyl-2-fluorobenzoic Acid activation Activation of Carboxylic Acid (e.g., to acyl chloride) start->activation coupling Amide or Ester Coupling with Amine/Alcohol Fragment activation->coupling diversification Further Synthetic Modifications coupling->diversification library Library of Novel Compounds diversification->library screening Biological Screening (e.g., antibacterial, anti-inflammatory assays) library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead candidate Drug Candidate hit_to_lead->candidate

Caption: A logical workflow for utilizing 4-Cyclopropyl-2-fluorobenzoic acid in a drug discovery program.

Conclusion

4-Cyclopropyl-2-fluorobenzoic acid stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established and scalable methodologies. The combination of the cyclopropyl and fluoro-substituted benzoic acid motifs provides a unique and valuable building block for the creation of novel therapeutic agents with potentially enhanced properties. This guide has provided a comprehensive technical overview to empower researchers, scientists, and drug development professionals in harnessing the full potential of this versatile intermediate. As the quest for new and improved medicines continues, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in shaping the future of pharmaceuticals.

References

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • PubChem. 4-Cyclopropyl-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Colucci, J., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3763. [Link]

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • PubChem. 4-Cyclopropyl-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • CN102276628A - Fluoroquinolone compounds and synthesis method thereof - Google P
  • PubChemLite. 4-cyclopropyl-2-fluorobenzoic acid (C10H9FO2). [Link]

  • Khan, I., et al. (2019). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 24(19), 3468. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Ali, M. A., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197825. [Link]

  • CN101486635B - Preparation of alpha-cyclopropyl carbonyl-2-benzyl-fluorobenzyl halogen - Google P
  • ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]

  • ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... [Link]

  • The Royal Society of Chemistry. Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. [Link]

  • NIST WebBook. Benzoic acid, 4-fluoro-. [Link]

  • PubChem. 4-Fluorobenzoic Acid. National Center for Biotechnology Information. [Link]

Sources

Foundational

literature review of 4-Cyclopropyl-2-fluorobenzoic acid

An In-Depth Technical Guide to 4-Cyclopropyl-2-fluorobenzoic Acid: Synthesis, Properties, and Applications Authored by a Senior Application Scientist This document provides a comprehensive technical overview of 4-Cyclopr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Cyclopropyl-2-fluorobenzoic Acid: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 4-Cyclopropyl-2-fluorobenzoic acid, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, explore robust synthetic methodologies with detailed protocols, and discuss its strategic application in the field of drug discovery. This guide is intended for researchers, chemists, and professionals in pharmaceutical development who require a deep, practical understanding of this valuable compound.

Introduction: The Strategic Importance of 4-Cyclopropyl-2-fluorobenzoic Acid

4-Cyclopropyl-2-fluorobenzoic acid (CAS No. 1247927-81-6) is an aromatic carboxylic acid that has garnered significant interest as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] Its molecular architecture is noteworthy for three key features, each contributing to its utility in drug design:

  • The Fluorine Atom: The ortho-positioned fluorine atom is a powerful modulator of molecular properties. Its high electronegativity can influence the acidity of the carboxylic acid group, enhance binding affinity to biological targets, and improve metabolic stability by blocking potential sites of oxidation.[2][3]

  • The Cyclopropyl Ring: This small, strained ring is a "bioisostere" for larger groups like phenyl or tert-butyl, offering a way to explore chemical space with improved physicochemical properties such as solubility and metabolic stability. Its rigid nature can also help lock a molecule into a specific, biologically active conformation.

  • The Carboxylic Acid Handle: This functional group provides a versatile point for chemical modification, readily participating in amide bond formation, esterification, and other coupling reactions essential for building larger, more complex drug candidates.

The convergence of these features makes 4-Cyclopropyl-2-fluorobenzoic acid a sought-after precursor for developing novel therapeutics across various disease areas.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the foundation of its effective application. Below is a summary of the key identifiers and computed properties for 4-Cyclopropyl-2-fluorobenzoic acid.

Chemical Identifiers and Properties
PropertyValueSource
CAS Number 1247927-81-6[1][4]
Molecular Formula C₁₀H₉FO₂[1][4]
Molecular Weight 180.18 g/mol [1][5]
IUPAC Name 4-cyclopropyl-2-fluorobenzoic acid[4]
SMILES C1CC1C2=CC(=C(C=C2)C(=O)O)F[4]
Appearance White to off-white crystalline solid[6]
Storage Sealed in dry, room temperature conditions[5]
XLogP3 2.5[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Spectroscopic Characterization

While specific spectra are proprietary to individual suppliers, the expected spectroscopic signatures can be predicted based on the molecular structure. Researchers can typically obtain batch-specific NMR, HPLC, and LC-MS data from suppliers.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons (typically in the upfield region), and a broad singlet for the carboxylic acid proton. The coupling patterns of the aromatic protons will be influenced by the fluorine atom. For example, in related fluorobenzoic acids, aromatic protons show complex splitting due to fluorine-proton coupling.[7][8]

  • ¹³C NMR: The carbon NMR will display signals for the carboxyl carbon, the aromatic carbons (with C-F coupling), and the carbons of the cyclopropyl ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band for the carboxylic acid, typically around 1700 cm⁻¹. A broad O-H stretching band will also be present in the 2500-3300 cm⁻¹ region. Aromatic C=C stretching and C-F stretching bands will also be observable.[9]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (180.18 Da).[7]

Synthesis Strategies: A Tale of Two Reactions

The synthesis of 4-Cyclopropyl-2-fluorobenzoic acid is not trivial and requires careful selection of methodology. The two most prevalent and logical strategies are the Grignard reaction for building the core structure and the Suzuki-Miyaura cross-coupling for introducing the cyclopropyl moiety.

Grignard Reaction: Carboxylation of a Halo-Precursor

This is a classic and robust method for forming carboxylic acids.[10] The strategy involves the formation of a Grignard reagent from a suitable halo-precursor, followed by quenching with carbon dioxide (dry ice).[11] The key is the availability of the starting material, 1-bromo-4-cyclopropyl-2-fluorobenzene .

Causality and Rationale: The Grignard reagent is a powerful nucleophile. The carbon-magnesium bond is highly polarized, making the carbon atom strongly basic and nucleophilic. This allows it to attack the electrophilic carbon of carbon dioxide. The reaction must be conducted under strictly anhydrous conditions because even trace amounts of water will protonate and destroy the Grignard reagent, leading to a failed reaction or significantly reduced yield.[11] Activation of the magnesium metal, often with iodine or 1,2-dibromoethane, is critical to remove the passivating oxide layer on its surface and initiate the reaction.[11]

Grignard Reaction Workflow Start 1-bromo-4-cyclopropyl- 2-fluorobenzene Grignard Formation of Grignard Reagent Start->Grignard Mg Magnesium Turnings + Iodine (activator) Mg->Grignard Solvent Anhydrous THF Solvent->Grignard Solvent Carboxylation Nucleophilic Attack (Carboxylation) Grignard->Carboxylation CO2 Carbon Dioxide (Dry Ice) in Anhydrous THF CO2->Carboxylation Intermediate Magnesium Carboxylate Salt Carboxylation->Intermediate Workup Acidic Workup (Protonation) Intermediate->Workup Acid Aqueous Acid (e.g., HCl) Acid->Workup Product 4-Cyclopropyl-2-fluorobenzoic acid Workup->Product

Caption: Workflow for Grignard-based synthesis.

Suzuki-Miyaura Cross-Coupling: A Modern Approach

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[12] This strategy would involve coupling a readily available halo-benzoic acid derivative, such as 4-bromo-2-fluorobenzoic acid , with cyclopropylboronic acid .

Causality and Rationale: This reaction is catalyzed by a palladium(0) complex.[13] The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-2-fluorobenzoic acid.

  • Transmetalation: The cyclopropyl group is transferred from the boronic acid to the palladium center. This step typically requires a base (like sodium carbonate) to activate the boronic acid.[14]

  • Reductive Elimination: The desired product, 4-Cyclopropyl-2-fluorobenzoic acid, is formed, and the Pd(0) catalyst is regenerated to continue the cycle.

The choice of ligand for the palladium catalyst is crucial for reaction efficiency, and the reaction conditions are generally mild and tolerant of many functional groups, making this an attractive and versatile approach.[15]

Suzuki-Miyaura Pathway ArylHalide 4-Bromo-2-fluorobenzoic acid Coupling Suzuki-Miyaura Coupling Reaction ArylHalide->Coupling BoronicAcid Cyclopropylboronic acid BoronicAcid->Coupling Catalyst Pd(0) Catalyst + Base (e.g., Na₂CO₃) Catalyst->Coupling Catalyst System Product 4-Cyclopropyl-2-fluorobenzoic acid Coupling->Product Byproduct Byproducts Coupling->Byproduct

Sources

Protocols & Analytical Methods

Method

The Strategic Incorporation of 4-Cyclopropyl-2-fluorobenzoic Acid in Modern Medicinal Chemistry

Introduction: A Privileged Scaffold in Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therape...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 4-Cyclopropyl-2-fluorobenzoic acid has emerged as a scaffold of significant interest, offering a unique combination of structural and physicochemical properties that are highly advantageous for drug design. Its rigid cyclopropyl moiety, coupled with the electron-withdrawing fluorine atom, provides a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, exploring the multifaceted applications of 4-Cyclopropyl-2-fluorobenzoic acid, with a particular focus on its role in the generation of potent kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and examine its impact on biological activity, thereby offering a comprehensive resource for leveraging this versatile building block in drug discovery programs.

Physicochemical Properties and Molecular Descriptors

4-Cyclopropyl-2-fluorobenzoic acid is a white to off-white crystalline solid with the following key properties:

PropertyValueSource
Molecular Formula C₁₀H₉FO₂PubChem[1]
Molecular Weight 180.18 g/mol PubChem[1]
CAS Number 1247927-81-6PubChem[1]
IUPAC Name 4-cyclopropyl-2-fluorobenzoic acidPubChem[1]
SMILES C1CC1c2ccc(c(c2)F)C(=O)OPubChem[1]

The presence of the fluorine atom at the ortho-position to the carboxylic acid influences the acidity of the proton and can participate in crucial hydrogen bonding interactions with biological targets. The cyclopropyl group, a bioisostere of larger alkyl or phenyl groups, offers a constrained conformation that can enhance binding affinity and improve metabolic stability.

Key Application: A Cornerstone in the Design of Bruton's Tyrosine Kinase (Btk) Inhibitors

A prominent and highly successful application of the 4-cyclopropyl-2-fluorobenzamide scaffold is in the development of inhibitors of Bruton's tyrosine kinase (Btk). Btk is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.

The Rationale for Targeting Btk

Btk is a critical downstream effector of the BCR pathway.[2] Upon B-cell activation, Btk is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the PLCγ2, MAPK/ERK, and NF-κB pathways.[3] These pathways are essential for B-cell proliferation, differentiation, and survival. Dysregulation of Btk signaling is implicated in the pathophysiology of various B-cell lymphomas and autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus. Therefore, inhibiting Btk presents a highly effective therapeutic strategy.

The Btk Signaling Pathway: A Detailed Overview

The following diagram illustrates the central role of Btk in the B-cell receptor signaling cascade.

Caption: Btk Signaling Pathway in B-Cell Activation.

Structure-Activity Relationship (SAR) Insights

The 4-cyclopropyl-2-fluorobenzamide moiety has proven to be a highly effective component in the design of potent and selective Btk inhibitors. The cyclopropyl group often occupies a hydrophobic pocket in the kinase active site, contributing significantly to binding affinity. The fluorine atom can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the protein backbone, further enhancing potency.

Research has demonstrated that the stereochemistry of fluorinated cyclopropyl amides can significantly impact both Btk inhibition and off-target activity. For instance, in a series of reversible Btk inhibitors, the cis-fluoro isomers were found to be nearly equipotent against Btk, while the trans-fluoro isomers were less potent.[3] This highlights the importance of precise structural control in optimizing the therapeutic index of these inhibitors.

Compound/MoietyBtk IC₅₀ (nM)Key Structural FeatureReference
Cyclopropanyl amide analog7.1Unsubstituted cyclopropyl amide[3]
cis-(S,S)-2-fluoro-cyclopropylamide analog2.4cis-fluorinated cyclopropyl amide[3]
cis-(R,R)-2-fluoro-cyclopropylamide analog3.2cis-fluorinated cyclopropyl amide[3]
Branebrutinib0.1Covalent, irreversible inhibitor[4]
Zanubrutinib0.094 (platelet aggregation)Second-generation covalent inhibitor[5]

Protocols for Synthesis and Derivatization

The synthesis of 4-Cyclopropyl-2-fluorobenzoic acid and its subsequent derivatization into bioactive amides are critical steps in the drug discovery workflow.

Protocol 1: Synthesis of 4-Cyclopropyl-2-fluorobenzoic Acid via Suzuki Coupling

This protocol is adapted from a patented method for the synthesis of a precursor to a radiolabeled analog and represents a reliable route to the target compound.[6]

Workflow Diagram:

Suzuki_Coupling_Synthesis cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Nitro Group Reduction cluster_step3 Step 3: Sandmeyer Reaction & Hydrolysis start Methyl 4-bromo-2-nitrobenzoate + Cyclopropylboronic acid reaction1 Pd Catalyst, Base Solvent (e.g., Toluene/Water) start->reaction1 product1 Methyl 4-cyclopropyl-2-nitrobenzoate reaction1->product1 product1_input Methyl 4-cyclopropyl-2-nitrobenzoate reaction2 Reducing Agent (e.g., Fe/NH₄Cl) Solvent (e.g., Ethanol/Water) product1_input->reaction2 product2 Methyl 2-amino-4-cyclopropylbenzoate reaction2->product2 product2_input Methyl 2-amino-4-cyclopropylbenzoate reaction3 1. NaNO₂, HBF₄ 2. Heat product2_input->reaction3 product3 Methyl 4-cyclopropyl-2-fluorobenzoate reaction3->product3 reaction4 Base Hydrolysis (e.g., NaOH) then Acidification (e.g., HCl) product3->reaction4 final_product 4-Cyclopropyl-2-fluorobenzoic acid reaction4->final_product

Caption: Synthetic workflow for 4-Cyclopropyl-2-fluorobenzoic acid.

Step-by-Step Methodology:

  • Suzuki Coupling: To a solution of methyl 4-bromo-2-nitrobenzoate (1.0 eq) and cyclopropylboronic acid (1.2 eq) in a suitable solvent system (e.g., toluene and water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq). Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield methyl 4-cyclopropyl-2-nitrobenzoate.

  • Nitro Group Reduction: Dissolve methyl 4-cyclopropyl-2-nitrobenzoate (1.0 eq) in a mixture of ethanol and water. Add a reducing agent such as iron powder (5.0 eq) and ammonium chloride (1.0 eq). Heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC or LC-MS. After completion, filter the hot reaction mixture through a pad of celite and wash with ethanol. Concentrate the filtrate under reduced pressure to obtain crude methyl 2-amino-4-cyclopropylbenzoate, which can be used in the next step without further purification.

  • Sandmeyer Reaction and Hydrolysis: Cool a solution of methyl 2-amino-4-cyclopropylbenzoate (1.0 eq) in aqueous tetrafluoroboric acid (HBF₄) to 0 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C. Gently heat the solution to induce decomposition of the diazonium salt and formation of the fluoro-derivative. After gas evolution ceases, cool the reaction mixture and extract the product with an organic solvent. The crude methyl 4-cyclopropyl-2-fluorobenzoate is then subjected to hydrolysis by heating with an aqueous base (e.g., NaOH). After completion of the hydrolysis, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the desired 4-Cyclopropyl-2-fluorobenzoic acid. Filter the solid, wash with water, and dry to obtain the final product.

Protocol 2: Amide Coupling to Synthesize Bioactive Derivatives

The carboxylic acid functionality of 4-Cyclopropyl-2-fluorobenzoic acid is readily converted to an amide, a common structural motif in kinase inhibitors.

Workflow Diagram:

Amide_Coupling start 4-Cyclopropyl-2-fluorobenzoic acid + Amine (R-NH₂) reagents Coupling Reagent (e.g., HATU, HBTU) Base (e.g., DIPEA) Solvent (e.g., DMF) start->reagents product 4-Cyclopropyl-2-fluoro-N-(R)-benzamide reagents->product

Caption: General workflow for amide bond formation.

Step-by-Step Methodology:

  • Activation and Coupling: To a solution of 4-Cyclopropyl-2-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture. Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Beyond Btk: Other Potential Therapeutic Applications

While the application of 4-Cyclopropyl-2-fluorobenzoic acid in Btk inhibitors is well-established, its unique structural features suggest its potential as a building block for a broader range of therapeutic agents. The cyclopropyl moiety is present in a number of approved drugs and is known to enhance metabolic stability and cell permeability.[7] The fluorinated phenyl ring can improve binding affinity and modulate pKa. These properties make this scaffold attractive for the development of inhibitors for other kinases and enzymes, as well as for compounds targeting G-protein coupled receptors (GPCRs) and ion channels. Further exploration into these areas is warranted to fully realize the therapeutic potential of this versatile building block.

Conclusion

4-Cyclopropyl-2-fluorobenzoic acid stands out as a privileged scaffold in medicinal chemistry, offering a compelling combination of rigidity, metabolic stability, and opportunities for specific molecular interactions. Its successful application in the development of potent Btk inhibitors underscores its value in addressing challenging therapeutic targets. The synthetic protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this building block in their drug discovery endeavors. As the quest for novel and improved therapeutics continues, the strategic deployment of well-designed molecular scaffolds like 4-Cyclopropyl-2-fluorobenzoic acid will undoubtedly play a crucial role in shaping the future of medicine.

References

  • WO2016079669A1 - Labeled amino pyrimidine derivatives - Google Patents. (n.d.).
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • The Development of BTK Inhibitors: A Five-Year Update - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • lines ic50 values: Topics by Science.gov. (n.d.). Retrieved January 28, 2026, from [Link]

  • CN101486635B - Preparation of alpha-cyclopropyl carbonyl-2-benzyl-fluorobenzyl halogen - Google Patents. (n.d.).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Expert Opinion on Drug Discovery, 20(1), 1-20. [Link]

  • Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry. (n.d.). Retrieved January 28, 2026, from [Link]

  • DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents. (n.d.).
  • a. BTK structure diagram. b. BTK signal transduction pathway. - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Bruton's tyrosine kinase - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • 4-Cyclopropyl-2-fluorobenzoic acid | C10H9FO2 | CID 68047344 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • This schematic diagram depicts the signaling cascade downstream of... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]

  • Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates - RSC Publishing. (n.d.). Retrieved January 28, 2026, from [Link]

  • US7449469B2 - Prostaglandin derivatives - Google Patents. (n.d.).
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (n.d.). Retrieved January 28, 2026, from [Link]

  • US6228985B1 - Derivatives of aminobenzoic and aminobiphenylcarboxylic acids useful as anti-cancer agents - Google Patents. (n.d.).

Sources

Application

Application Notes & Protocols for 4-Cyclopropyl-2-fluorobenzoic Acid in Drug Discovery

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 4-Cyclopropyl-2-fluorobenzoic acid. This valuable building b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 4-Cyclopropyl-2-fluorobenzoic acid. This valuable building block is increasingly utilized in medicinal chemistry for the synthesis of complex molecular entities, particularly in the domain of targeted therapies such as kinase inhibitors. We will explore the underlying scientific rationale for its use, detailing how its unique structural motifs—the cyclopropyl group and the fluorine atom—contribute to desirable pharmacokinetic and pharmacodynamic properties. This guide furnishes detailed, field-proven protocols for key synthetic transformations, including amide bond formation and Suzuki-Miyaura cross-coupling reactions, to facilitate its effective integration into drug discovery workflows.

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

4-Cyclopropyl-2-fluorobenzoic acid has emerged as a scaffold of significant interest in contemporary drug discovery. Its structure combines three critical pharmacophoric elements: a rigid cyclopropyl group, a metabolically robust fluorinated phenyl ring, and a versatile carboxylic acid handle. This combination provides a powerful platform for developing drug candidates with enhanced potency, selectivity, and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The strategic incorporation of the cyclopropyl moiety can enhance metabolic stability, improve binding affinity, and increase brain permeability, while the fluorine atom serves to modulate physicochemical properties like pKa and lipophilicity.[1][2] The carboxylic acid functional group provides a reliable point for synthetic elaboration, most commonly through amide bond formation, to build a diverse library of compounds for biological screening.[3] Derivatives of this scaffold are notably present in the development of sophisticated molecules for targeted therapies, including kinase inhibitors.[4]

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is critical for experimental design.

PropertyValueSource
IUPAC Name 4-cyclopropyl-2-fluorobenzoic acid[5]
CAS Number 1247927-81-6[5][6]
Molecular Formula C₁₀H₉FO₂[5]
Molecular Weight 180.18 g/mol [5][6]
SMILES C1CC1C2=CC(=C(C=C2)C(=O)O)F[5]

The Scientific Rationale: Causality Behind the Core Structure

The utility of 4-Cyclopropyl-2-fluorobenzoic acid is not coincidental; it is a result of the deliberate combination of functional groups that address common challenges in drug development.[1][7]

The Role of the Cyclopropyl Group

The cyclopropyl group is far more than a simple aliphatic linker. Its unique geometry and electronic properties confer significant advantages.[1][7] The strained three-membered ring introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity to its target protein and contributing to entropically favorable binding.[1] Furthermore, the C-H bonds within a cyclopropyl ring are shorter and stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8] This often leads to increased metabolic stability and a longer in vivo half-life.[7][8]

G A Cyclopropyl Group Properties B Conformational Rigidity A->B C Increased C-H Bond Strength A->C D Enhanced Binding Affinity (Bioactive Conformation) B->D Locks molecule E Increased Metabolic Stability (Reduced CYP Oxidation) C->E Resists metabolism G Enhanced Potency D->G F Improved Pharmacokinetics E->F

Caption: Logical flow of cyclopropyl group benefits.

The Influence of the Fluorine Atom

Fluorine is the most electronegative element, and its introduction into a drug candidate can profoundly alter molecular properties.[9] A fluorine atom can increase lipophilicity, which may enhance membrane permeability and cell uptake.[2][10] Strategically placed, it can block sites of metabolism, similar to the cyclopropyl group, by replacing a metabolically vulnerable C-H bond with a highly stable C-F bond.[11][12] The strong electron-withdrawing nature of fluorine also lowers the pKa of nearby acidic or basic groups, which can be critical for optimizing a drug's ionization state, solubility, and bioavailability at physiological pH.[2]

G A Fluorine Atom Properties B High Electronegativity A->B C Strong C-F Bond A->C H Modulates Lipophilicity A->H D Modulates pKa (Alters Ionization) B->D Inductive effect G Increased Target Selectivity B->G Alters binding interactions E Blocks Metabolic Sites C->E Resists cleavage F Improved Bioavailability D->F E->F H->F

Caption: Impact of fluorine substitution in drug design.

Core Application: A Key Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[13] Many kinase inhibitors bind in the ATP pocket. So-called "Type-II" inhibitors are often more specific as they bind to an inactive "DFG-out" conformation of the kinase, accessing an adjacent hydrophobic pocket.[14][15] The 4-cyclopropyl-2-fluorobenzamide moiety (derived from our title acid) is an excellent fragment for occupying the ATP binding site and presenting vectors for substitution into these adjacent pockets, making it a valuable starting point for the design of potent and selective kinase inhibitors.[16]

G Scaffold 4-Cyclopropyl-2-fluorobenzoic Acid Amide 4-Cyclopropyl-2-fluoro-N-(R)-benzamide Scaffold:f0->Amide:f0 Amide Coupling Amine Diverse Amine (R-NH2) Amine:f0->Amide:f0 Kinase Kinase Active Site Amide:f0->Kinase:f0 Binds to ATP Pocket Final Potent & Selective Kinase Inhibitor Kinase:f0->Final:f0 Leads to

Caption: General workflow for inhibitor synthesis.

Experimental Methodologies & Protocols

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and product characterization.

Protocol 1: Standard Amide Coupling

This protocol details the formation of an amide bond, the most common derivatization of 4-Cyclopropyl-2-fluorobenzoic acid. The choice of coupling reagent is critical; carbodiimides like EDC are effective and generate a water-soluble urea byproduct, simplifying purification.[17] The addition of HOBt minimizes potential racemization if chiral amines are used.[18]

Objective: To couple 4-Cyclopropyl-2-fluorobenzoic acid with a representative primary amine (e.g., benzylamine).

Materials & Reagents:

ReagentM.W.Amount (mmol)Mass/Volume
4-Cyclopropyl-2-fluorobenzoic acid180.181.0180 mg
Benzylamine107.151.1118 mg (120 µL)
EDC·HCl191.701.2230 mg
HOBt135.121.2162 mg
Diisopropylethylamine (DIPEA)129.242.5323 mg (435 µL)
Dichloromethane (DCM), anhydrous--10 mL
Saturated NaHCO₃ (aq)--15 mL
1 M HCl (aq)--15 mL
Brine--15 mL
Anhydrous MgSO₄--As needed

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask, add 4-Cyclopropyl-2-fluorobenzoic acid (180 mg, 1.0 mmol). Dissolve it in anhydrous DCM (10 mL) under a nitrogen atmosphere.

  • Activation: Add EDC·HCl (230 mg, 1.2 mmol) and HOBt (162 mg, 1.2 mmol) to the solution. Stir the mixture at room temperature for 15 minutes. This step forms the highly reactive OBt active ester intermediate.

  • Amine Addition: Add DIPEA (435 µL, 2.5 mmol) followed by the dropwise addition of benzylamine (120 µL, 1.1 mmol).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting acid using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The reaction is generally complete within 2-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an additional 15 mL of DCM. Transfer the solution to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with 1 M HCl (1 x 15 mL), saturated NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL). The acid wash removes excess amine and DIPEA, while the base wash removes unreacted HOBt and residual carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of Ethyl Acetate in Hexanes.

  • Characterization: Confirm the structure and purity of the isolated product, N-benzyl-4-cyclopropyl-2-fluorobenzamide, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Derived Aryl Halide

The 4-cyclopropyl-2-fluorobenzamide core can be further elaborated. For instance, if the starting material was a halogenated version (e.g., 5-bromo-4-cyclopropyl-2-fluorobenzoic acid), the resulting amide can undergo palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] This reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[19][20]

Objective: To couple a generic aryl bromide (derived from the core scaffold) with a boronic acid.

Materials & Reagents:

ReagentM.W.Amount (mmol)Mass/Volume
Aryl Bromide Substrate-1.0-
Phenylboronic Acid121.931.5183 mg
Pd(PPh₃)₄1155.560.0558 mg
K₂CO₃ (2 M aqueous solution)138.213.01.5 mL
1,4-Dioxane--10 mL

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vial, combine the aryl bromide substrate (1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-dioxane (10 mL) and the 2 M K₂CO₃ solution (1.5 mL).

  • Degassing: Seal the vial and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by silica gel chromatography and characterize by NMR and MS.

G A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)(X)Ln B->C D Transmetalation C->D E Ar-Pd(II)(Ar')Ln D->E F Reductive Elimination E->F F->A I Ar-Ar' F->I G Ar-X G->B H Ar'-B(OH)2 H->D

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[4]

Safety and Handling

4-Cyclopropyl-2-fluorobenzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

    • H302 (potential): Harmful if swallowed.[5]

Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

4-Cyclopropyl-2-fluorobenzoic acid is a strategically designed building block that offers tangible solutions to common challenges in medicinal chemistry. The synergistic effects of the cyclopropyl and fluoro substituents provide a robust platform for creating drug candidates with improved metabolic stability and potency. The protocols provided herein offer reliable methods for the synthetic manipulation of this scaffold, enabling its rapid and efficient incorporation into drug discovery programs aimed at developing next-generation targeted therapeutics.

References

  • ResearchGate. (2025). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. Retrieved from [Link]

  • Zhang, C., et al. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Chemistry – A European Journal. Retrieved from [Link]

  • ResearchGate. (2025). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclopropyl-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]

  • Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Molander, G. A., & Yun, C-S. (2002). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Tetrahedron. Retrieved from [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research. Retrieved from [Link]

  • Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. Google Patents.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. University of Reading. Retrieved from [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

  • Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. ResearchGate. Retrieved from [Link]

  • ScholarWorks. (n.d.). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. GVSU ScholarWorks. Retrieved from [Link]

  • PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. Retrieved from [Link]

  • Boxer, M. B., et al. (2017). Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide as a pyruvate kinase M2 activator. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Vieth, M., et al. (2004). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Journal of Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis. Retrieved from [Link]

  • ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Retrieved from [Link]

Sources

Method

The Strategic Incorporation of 4-Cyclopropyl-2-fluorobenzoic Acid Derivatives in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Introduction: The Significance of Structural Motifs in Kinase Inhibitor Design In the landscape of modern oncology, the development of small-molecule kinase inhibitors remains a cornerstone of targeted therapy. Protein k...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Structural Motifs in Kinase Inhibitor Design

In the landscape of modern oncology, the development of small-molecule kinase inhibitors remains a cornerstone of targeted therapy. Protein kinases, as key regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] The efficacy and selectivity of kinase inhibitors are profoundly influenced by their molecular architecture. Specific structural motifs can confer desirable pharmacological properties, such as enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles.

This guide focuses on the strategic application of building blocks derived from 4-Cyclopropyl-2-fluorobenzoic acid in the synthesis of advanced kinase inhibitors. The unique combination of a cyclopropyl group and a fluorinated phenyl ring offers a compelling set of advantages for medicinal chemists. The cyclopropyl moiety, a small, strained carbocycle, can act as a conformationally restricted bioisostere for larger groups, often leading to increased potency and reduced off-target effects.[2] Concurrently, the fluorine atom can modulate the electronic properties of the benzene ring, enhance binding interactions, and improve metabolic stability by blocking potential sites of oxidation.

Herein, we provide a detailed examination of the role of 4-cyclopropyl-2-fluorobenzoic acid-derived structures in the synthesis of potent kinase inhibitors, with a specific focus on the multi-kinase inhibitor Foretinib (GSK1363089) . This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Foretinib: A Case Study in Multi-Kinase Inhibition

Foretinib is a potent inhibitor of multiple receptor tyrosine kinases, most notably MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2), which are critical drivers of tumor cell proliferation, survival, angiogenesis, and metastasis.[3][4] The chemical structure of Foretinib features a central quinoline core, a solubilizing morpholine group, and a key pharmacophore derived from a cyclopropane-1,1-dicarboxamide linked to a fluorinated phenyl group. This latter component is crucial for the inhibitor's interaction with the kinase active site.

Key Kinase Targets and Signaling Pathways
Kinase TargetSignaling PathwayRole in Cancer
MET HGF/MET SignalingProliferation, Survival, Invasion, Metastasis
VEGFR2 VEGF SignalingAngiogenesis, Vascular Permeability
RON MSP/RON SignalingInflammation, Cell Motility
TIE-2 Angiopoietin/TIE-2 SignalingAngiogenesis, Vascular Stability
KIT SCF/KIT SignalingProliferation, Survival in certain cancers
FLT3 FLT3-L/FLT3 SignalingProliferation in hematological malignancies

This table summarizes the primary kinase targets of Foretinib and their associated signaling pathways implicated in cancer progression.[1][2]

The following diagram illustrates the general principle of how a kinase inhibitor like Foretinib can block downstream signaling, leading to an anti-tumor response.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor (e.g., HGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., MET, VEGFR2) Growth_Factor->RTK Binds and Activates Downstream_Signaling Downstream Signaling Proteins (e.g., ERK, AKT) RTK->Downstream_Signaling Phosphorylates and Activates Foretinib Foretinib (Kinase Inhibitor) Foretinib->RTK Inhibits ATP Binding Cellular_Response Tumor Proliferation, Angiogenesis, Metastasis Downstream_Signaling->Cellular_Response Promotes G Start 1,1-Cyclopropanedicarboxylic Acid Derivative Intermediate_1 Mono-acid Chloride or Activated Ester Start->Intermediate_1 Activation Intermediate_2 N-(4-Fluorophenyl)cyclopropane-1-carboxamide-1-carboxylic Acid Intermediate_1->Intermediate_2 Amidation with 4-fluoroaniline Intermediate_3 N-(3-Fluoro-4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide Intermediate_2->Intermediate_3 Amidation with 4-amino-2-fluorophenol Final_Product Foretinib Intermediate_3->Final_Product Ether Synthesis Quinoline_Core Substituted Quinoline Core Quinoline_Core->Final_Product

Caption: General Synthetic Workflow for Foretinib.

Detailed Experimental Protocol: Synthesis of a Key Foretinib Intermediate

The following protocol is a representative synthesis of the key intermediate, N-(3-fluoro-4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, adapted from publicly available patent literature. [5] Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before use.

Materials:

  • 1,1-Cyclopropanedicarboxylic acid

  • Thionyl chloride or Oxalyl chloride

  • 4-Fluoroaniline

  • 4-Amino-2-fluorophenol

  • Triethylamine or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Purification supplies (silica gel for column chromatography, TLC plates, etc.)

Step 1: Synthesis of 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid

  • To a solution of 1,1-cyclopropanedicarboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude mono-acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1N HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid.

Step 2: Synthesis of N-(3-Fluoro-4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

  • To a solution of 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-amino-2-fluorophenol (1.1 eq) to the reaction mixture.

  • Stir at room temperature overnight, or until the reaction is complete by TLC analysis.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate, N-(3-fluoro-4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide.

Conclusion and Future Perspectives

The synthesis of Foretinib serves as an exemplary case for the utility of cyclopropane-containing building blocks in the design of potent kinase inhibitors. The unique structural and electronic properties conferred by the 4-cyclopropyl-2-fluorobenzoid moiety and its analogs contribute significantly to the high affinity and selectivity of these inhibitors. As the field of kinase inhibitor discovery continues to evolve, the strategic incorporation of such tailored fragments will undoubtedly remain a key strategy for developing the next generation of targeted cancer therapies. Further exploration into derivatives of 4-cyclopropyl-2-fluorobenzoic acid and related structures holds considerable promise for the design of novel inhibitors with improved efficacy and safety profiles.

References

  • CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof - Google Patents.
  • Foretinib - Wikipedia. Available at: [Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - MDPI. Available at: [Link]

  • CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib - Google Patents.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available at: [Link]

  • Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem. Available at: [Link]

  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates - MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC - PubMed Central. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Cyclopropyl-2-fluorobenzoic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-Cyclopropyl-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Cyclopropyl-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this compound, with a primary focus on its solubility characteristics. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties and expected solubility of 4-Cyclopropyl-2-fluorobenzoic acid?

A1: Understanding the basic physicochemical properties is the first step in troubleshooting. 4-Cyclopropyl-2-fluorobenzoic acid is a synthetic intermediate with the molecular formula C₁₀H₉FO₂ and a molecular weight of approximately 180.17 g/mol .[1] Its structure, featuring a carboxylic acid group, a fluorine atom, and a cyclopropyl ring, dictates its solubility profile.

The carboxylic acid group makes the molecule acidic. The pKa of the related compound 4-fluorobenzoic acid is 4.14[2], and we can expect 4-Cyclopropyl-2-fluorobenzoic acid to have a similar acidic nature. This means its aqueous solubility is highly dependent on pH. The fluorine atom and cyclopropyl group increase the molecule's lipophilicity, suggesting better solubility in organic solvents compared to water.

Based on its structure and data from analogous compounds, the expected solubility is summarized below.

Solvent ClassExamplesExpected Solubility
Aqueous Solutions Water, Buffers (e.g., PBS)Very low at neutral or acidic pH. Solubility significantly increases at basic pH (> pKa + 2) due to salt formation. Similar compounds are very slightly soluble in cold water.[3][4]
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High
Alcohols Methanol, Ethanol, IsopropanolGood to High . Generally soluble in alcohols.[4][5]
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to Good . Soluble in ether.[4]
Chlorinated Dichloromethane (DCM), ChloroformModerate
Non-polar Hexanes, HeptaneLow
Q2: I'm struggling to dissolve 4-Cyclopropyl-2-fluorobenzoic acid in my aqueous buffer (e.g., PBS at pH 7.4). What am I doing wrong?

A2: This is the most common issue encountered. The problem lies in the pH of the solution relative to the compound's pKa. At neutral or acidic pH, the carboxylic acid group remains protonated (-COOH), making the molecule largely neutral and poorly water-soluble.

To dissolve it in an aqueous medium, you must deprotonate the carboxylic acid to form the highly soluble carboxylate salt (-COO⁻). This is achieved by increasing the pH.

start Weigh the required mass of 4-Cyclopropyl-2-fluorobenzoic acid add_water Add a minimal amount of purified water (or desired buffer) to form a slurry. Do not add the full volume yet. start->add_water add_base Add a suitable base dropwise while stirring. (e.g., 1M NaOH or KOH) add_water->add_base check_dissolution Observe for dissolution. Does the solid dissolve completely? add_base->check_dissolution check_dissolution->add_base No adjust_ph Once dissolved, carefully adjust the pH back down if required for your experiment using a suitable acid (e.g., 1M HCl). Monitor closely. check_dissolution->adjust_ph Yes add_volume Bring the solution to the final desired volume with your buffer/water. adjust_ph->add_volume end_fail Precipitation may occur if pH drops below the pKa. Consider using a buffer with sufficient capacity at the target pH. adjust_ph->end_fail end_success Solution is ready for use. Store appropriately. add_volume->end_success

Caption: Aqueous Dissolution Workflow via pH Adjustment.

  • Preparation : Weigh the desired amount of 4-Cyclopropyl-2-fluorobenzoic acid and place it in a suitable vessel.

  • Slurry Formation : Add a small fraction (e.g., 20-30%) of your final target volume of water or buffer to create a suspension. This concentrates the compound, making it easier to see the point of complete dissolution.

  • Basification : While vigorously stirring, add a 1M solution of a strong base (like NaOH or KOH) drop by drop. The solid should begin to dissolve as the carboxylate salt is formed.

  • Endpoint : Continue adding the base until the solution becomes completely clear. The pH at this point will be significantly basic.

  • Final Volume & pH Adjustment : Add the remaining volume of your buffer or water. If your experiment requires a specific pH, you can now carefully back-titrate with an acid (e.g., 1M HCl). Caution : If you lower the pH to near or below the pKa (~4.1), the compound will precipitate. For this reason, working in a well-buffered solution at a pH of 6.5 or higher is recommended.

Q3: My compound has precipitated out of an aqueous solution during my experiment or upon storage. How can I fix this and prevent it?

A3: Precipitation after initial successful dissolution is almost always due to a change in pH. This can happen if the buffering capacity of your solution is insufficient to handle pH shifts, or if an acidic reagent was added.

start Precipitate Observed in Aqueous Solution check_ph Measure the pH of the solution start->check_ph ph_low pH is near or below the estimated pKa (~4.1) check_ph->ph_low Low pH ph_ok pH is well above the pKa check_ph->ph_ok Sufficient pH action_add_base Re-dissolve by adding base (e.g., 1M NaOH) dropwise until clear. ph_low->action_add_base action_check_concentration Check for other issues: - Concentration exceeds solubility limit? - Temperature change? - Incompatible solvent added? ph_ok->action_check_concentration prevention_buffer Prevention: Use a buffer with higher buffering capacity at the target pH. action_add_base->prevention_buffer prevention_storage Prevention: Ensure storage conditions (e.g., temperature) are stable. action_check_concentration->prevention_storage

Caption: Troubleshooting Workflow for Compound Precipitation.

Corrective and Preventive Actions:

  • Immediate Fix : If a precipitate forms, check the solution's pH. If it has drifted downwards, you can often rescue the solution by adding a small amount of base to re-dissolve the compound.

  • Prevention :

    • Use a Suitable Buffer : Ensure your chosen buffer is effective at your target experimental pH and has a high enough concentration (e.g., 50-100 mM) to resist pH changes.

    • Consider Co-solvents : For particularly high concentrations, adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol can help maintain solubility.[6] This must be tested for compatibility with your specific assay.

    • Prepare Fresh : Due to the risk of pH changes from atmospheric CO₂ absorption over time, it is best practice to prepare solutions fresh for each experiment.

Q4: Are there any known stability or handling issues with 4-Cyclopropyl-2-fluorobenzoic acid?

A4: 4-Cyclopropyl-2-fluorobenzoic acid is generally a stable solid under normal laboratory conditions.[7] However, like all chemicals, proper handling is essential.

  • Safety : The compound is classified as a skin, eye, and respiratory irritant.[1] Always handle it in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]

  • Chemical Stability : While the molecule itself is stable, the ortho-fluorine atom can influence its reactivity in certain synthetic applications. Studies on 2-fluorobenzoic acid show it can form different conformers, and its stability can be influenced by the surrounding matrix, though this is primarily relevant in specialized physical chemistry studies.[10] For most biological and pharmaceutical applications, this is not a concern for solubility.

  • Storage : Store the solid compound in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[11][12]

References
  • Chemsrc. 4-Fluorobenzoic acid Physical and Chemical Properties.[Link]

  • Sihauli Chemicals. 4-Fluoro Benzoic Acid Manufacturer.[Link]

  • Wikipedia. 4-Fluorobenzoic acid.[Link]

  • PubChem. 4-Cyclopropyl-2-fluorobenzoic acid.[Link]

  • Royal Society of Chemistry. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil.[Link]

  • ACS Publications. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes.[Link]

  • ResearchGate. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry.[Link]

  • Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.[Link]

  • National Institutes of Health (NIH). Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants.[Link]

  • National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques.[Link]

  • National Institutes of Health (NIH). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13.[Link]

  • National Institutes of Health (NIH). Fluorocarbons (PFAS)—The Forever Chemicals.[Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.[Link]

  • Carl ROTH. Safety Data Sheet: 4-Fluorobenzoic acid.[Link]

  • CBSE Academics. CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26) Rationale.[Link]

  • Chemistry Stack Exchange. Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid.[Link]

  • PubMed. Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid.[Link]

  • PubChem. 4-Cyclopropylbenzoic acid.[Link]

  • Quora. Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?[Link]

  • Chem-space. 4-cyclopropyl-2-fluorobenzoic acid.[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Cyclopropyl-2-fluorobenzoic Acid

Welcome to the technical support center for the synthesis and optimization of 4-Cyclopropyl-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Cyclopropyl-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific chemical transformation. By understanding the underlying principles and potential pitfalls, you can significantly improve your reaction outcomes, leading to higher yields, better purity, and more reproducible results.

I. Introduction to the Synthesis of 4-Cyclopropyl-2-fluorobenzoic Acid

4-Cyclopropyl-2-fluorobenzoic acid is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, while conceptually straightforward, often presents practical challenges that can impact yield and purity. The most common synthetic strategies involve the formation of a carbon-carbon bond at the 4-position of a 2-fluorobenzoic acid derivative. Two prevalent methods are:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): This involves the reaction of a halo-substituted 2-fluorobenzoic acid derivative (commonly 4-bromo-2-fluorobenzoic acid) with a cyclopropylboronic acid or its ester.[3][4][5]

  • Grignard Reagent Formation and Carboxylation: This route typically starts with a dihalo-fluorobenzene, selective Grignard formation, reaction with a cyclopropylating agent, and subsequent carboxylation.

This guide will focus on troubleshooting and optimizing these common synthetic pathways.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 4-Cyclopropyl-2-fluorobenzoic acid.

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Symptom: The reaction of 4-bromo-2-fluorobenzoic acid with cyclopropylboronic acid results in a low yield of the desired product.

Potential Causes & Solutions:

Potential Cause Recommended Solution & Scientific Rationale
Inefficient Catalyst System Solution: Screen different palladium catalysts and ligands. While Pd(PPh₃)₄ is common, more advanced catalyst systems like those employing Buchwald or Nolan-type ligands can be more efficient, especially for sterically hindered or electronically challenging substrates.[5] Rationale: The ligand plays a crucial role in the stability and activity of the palladium catalyst throughout the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). A well-chosen ligand can accelerate the rate-limiting step and prevent catalyst decomposition.
Base Incompatibility Solution: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility and strength of the base can significantly affect the reaction rate. For instance, K₃PO₄ is often effective in promoting the transmetalation step.[3] Rationale: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex.
Protodeboronation of Cyclopropylboronic Acid Solution: Use a slight excess (1.2-1.5 equivalents) of cyclopropylboronic acid. Ensure anhydrous reaction conditions, as water can promote protodeboronation.[4] Rationale: Cyclopropylboronic acid is susceptible to hydrolysis, where the C-B bond is cleaved and replaced with a C-H bond, leading to the formation of cyclopropane and boric acid. This side reaction consumes the boronic acid and reduces the overall yield.
Poor Solubility of Reactants Solution: Employ a suitable solvent system. A mixture of toluene and water or dioxane and water is often used. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial if reactants are not fully soluble. Rationale: The Suzuki coupling is a heterogeneous reaction. Proper solvent selection ensures that all components, including the catalyst, substrates, and base, are sufficiently soluble to interact effectively.
Issue 2: Formation of Significant Byproducts

Symptom: The crude reaction mixture shows multiple spots on TLC or peaks in GC-MS, indicating the presence of impurities.

Potential Causes & Solutions:

Potential Cause Recommended Solution & Scientific Rationale
Homocoupling of Boronic Acid (forms Bicyclopropyl) Solution: Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Rationale: Oxygen can promote the oxidative homocoupling of the boronic acid, leading to the formation of bicyclopropyl. Removing dissolved oxygen minimizes this side reaction.
Homocoupling of Aryl Halide (forms Biphenyl derivative) Solution: This is often a sign of catalyst decomposition or slow transmetalation. Re-evaluate the ligand and base combination to ensure a smooth catalytic cycle. A more electron-rich ligand can sometimes suppress this side reaction. Rationale: If the transmetalation step is slow, the palladium(II) intermediate can undergo side reactions, including reductive elimination with another molecule of the aryl halide.
Hydrolysis of the Starting Material Solution: Ensure anhydrous conditions if the reaction is sensitive to water. If using an aqueous base, ensure the reaction temperature is appropriate to favor the desired coupling over hydrolysis. Rationale: At elevated temperatures, the aryl halide can undergo hydrolysis, particularly if a strong base is used, leading to the formation of the corresponding phenol.
Issue 3: Difficulty in Product Purification

Symptom: The product is difficult to isolate in a pure form from the reaction mixture.

Potential Causes & Solutions:

Potential Cause Recommended Solution & Scientific Rationale
Residual Palladium Catalyst Solution: After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a chelating agent like thiourea or sodium sulfide to scavenge residual palladium. Alternatively, filtration through a pad of celite or silica gel can be effective. Rationale: Palladium residues can color the product and interfere with subsequent reactions or biological assays.
Co-elution of Impurities during Chromatography Solution: Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel) if separation is challenging. Recrystallization is also a powerful purification technique for solid products. Rationale: Subtle differences in polarity between the product and impurities require careful optimization of the chromatographic conditions for effective separation.
Emulsion Formation during Aqueous Workup Solution: Add a small amount of a saturated brine solution to the aqueous layer to break the emulsion. Gentle stirring or centrifugation can also be helpful. Rationale: Emulsions are often stabilized by fine particulate matter or surfactants. Increasing the ionic strength of the aqueous phase can help to destabilize the emulsion.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Suzuki-Miyaura coupling to synthesize 4-Cyclopropyl-2-fluorobenzoic acid?

A1: The optimal temperature typically ranges from 80°C to 110°C. The exact temperature will depend on the solvent system and the reactivity of the specific catalyst and substrates used. It is advisable to start with a lower temperature (e.g., 80°C) and monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, the temperature can be gradually increased.

Q2: Can I use a different starting material instead of 4-bromo-2-fluorobenzoic acid?

A2: Yes, other halo-substituted 2-fluorobenzoic acids can be used. The reactivity generally follows the trend I > Br > Cl. While 4-iodo-2-fluorobenzoic acid would be more reactive, it is also more expensive. 4-chloro-2-fluorobenzoic acid is less reactive and may require a more active catalyst system.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any major byproducts. Staining with a UV lamp and/or an appropriate chemical stain (e.g., potassium permanganate) can be used for visualization. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere. Many of the solvents used (e.g., toluene, dioxane) are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Q5: What is the role of the fluorine atom at the 2-position?

A5: The fluorine atom at the 2-position has several effects. Electronically, it is an electron-withdrawing group, which can influence the reactivity of the aromatic ring. Sterically, it can influence the conformation of the molecule and its binding to biological targets. The ortho-fluoro group can also impact the pKa of the carboxylic acid.

IV. Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Cyclopropyl-2-fluorobenzoic acid

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-2-fluorobenzoic acid (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add toluene and degassed water (e.g., a 4:1 mixture).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene until a homogeneous solution is formed.

  • Add the catalyst solution to the reaction flask.

  • Heat the reaction mixture to 90-100°C and stir vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Add water and diethyl ether. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting Workflow Diagram

G start Low Yield of 4-Cyclopropyl-2-fluorobenzoic Acid check_catalyst Is the Catalyst System Optimized? start->check_catalyst check_base Is the Base Appropriate? check_catalyst->check_base Yes solution_catalyst Screen Pd Catalysts and Ligands (e.g., Buchwald, Nolan) check_catalyst->solution_catalyst No check_boronic Is Protodeboronation Occurring? check_base->check_boronic Yes solution_base Try Alternative Bases (e.g., K3PO4, Cs2CO3) check_base->solution_base No check_solubility Are Reactants Fully Soluble? check_boronic->check_solubility No solution_boronic Use Slight Excess of Boronic Acid Ensure Anhydrous Conditions check_boronic->solution_boronic Yes solution_solubility Optimize Solvent System Consider Phase-Transfer Catalyst check_solubility->solution_solubility No end Improved Yield check_solubility->end Yes solution_catalyst->check_base solution_base->check_boronic solution_boronic->check_solubility solution_solubility->end

Sources

Troubleshooting

Technical Support Center: Stability of 4-Cyclopropyl-2-fluorobenzoic acid

Welcome to the technical support center for 4-Cyclopropyl-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Cyclopropyl-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and validated protocols for assessing the stability of this compound, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the chemical stability of 4-Cyclopropyl-2-fluorobenzoic acid.

Q1: What is the primary stability concern for 4-Cyclopropyl-2-fluorobenzoic acid under acidic conditions?

A1: The main stability concern is the acid-catalyzed cleavage of the cyclopropyl ring. Cyclopropane rings, while kinetically stable, are thermodynamically strained and can undergo ring-opening reactions, especially when activated by adjacent functional groups and catalyzed by acid.[1] This reaction typically proceeds via protonation, leading to a carbocationic intermediate that can be attacked by nucleophiles (like water) in the medium, resulting in a ring-opened product.[2][3]

Q2: How do the fluoro- and carboxylic acid groups influence the stability of the cyclopropyl ring?

A2: The substituents on the phenyl ring play a crucial electronic role. The carboxylic acid group, particularly when protonated under acidic conditions, and the fluorine atom are both electron-withdrawing groups.[4] These groups decrease the electron density of the aromatic ring. This inductive pull can influence the electronic environment of the attached cyclopropyl group, potentially affecting the activation energy required for acid-catalyzed ring opening. The stability of any carbocation intermediate formed during this process is a key factor in the degradation kinetics.[5]

Q3: At what pH range should I be most concerned about degradation?

A3: Significant degradation is most likely to occur under strongly acidic conditions, typically at pH values below 2. This is relevant for oral drug formulation studies, which must consider the highly acidic environment of the stomach (pH 1.5-3.5). We recommend performing forced degradation studies using 0.1 M to 1 M hydrochloric acid to simulate these worst-case scenarios.[6]

Q4: How does temperature impact the acid-catalyzed degradation?

A4: Like most chemical reactions, the rate of acid-catalyzed degradation is expected to increase with temperature. We advise conducting initial forced degradation studies at a moderately elevated temperature (e.g., 40-60°C) to accelerate the process and generate detectable levels of degradants within a reasonable timeframe (e.g., hours to days).[7] If no degradation is observed, more strenuous conditions can be applied.

Potential Degradation Pathway

The primary anticipated degradation route under acidic conditions involves the opening of the cyclopropyl ring. The reaction is initiated by protonation, which can lead to a resonance-stabilized benzylic carbocation. Subsequent nucleophilic attack by water leads to the final ring-opened product.

G cluster_0 Acid-Catalyzed Ring Opening A 4-Cyclopropyl- 2-fluorobenzoic acid B Protonated Intermediate (Corner-protonated cyclopropane) A->B + H+ C Benzylic Carbocation (Resonance Stabilized) B->C Ring Opening D Ring-Opened Product (e.g., γ-hydroxybutyrophenone derivative) C->D + H2O, -H+

Caption: Proposed mechanism for acid-catalyzed degradation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during stability testing experiments.

Symptom / Observation Potential Cause Recommended Action & Rationale
Rapid and Complete Loss of Parent Compound Stress conditions are too harsh (e.g., excessively high temperature or acid concentration).Reduce the stress level. Start with 0.1 M HCl at 40°C. The goal of forced degradation is to achieve 5-20% degradation to ensure that the primary degradants can be reliably detected and characterized without being obscured by secondary degradation.[8]
Appearance of Multiple, Small, Unidentified Peaks in HPLC Secondary degradation of the primary degradant or complex side reactions.Analyze samples at earlier time points to capture the formation of the primary degradant before it degrades further. Use a mass spectrometer (LC-MS) for peak identification to propose structures for the unknown peaks.[9]
Poor Mass Balance (<95%) in the Assay 1. Degradants are not chromophorically active at the detection wavelength. 2. Degradants are volatile or have precipitated. 3. Degradants are not eluting from the HPLC column.1. Use a photodiode array (PDA) detector to screen for absorbance at multiple wavelengths. 2. Check for precipitate in the sample vial. If volatile compounds are suspected, consider using headspace GC-MS for analysis. 3. Modify the HPLC method; use a gradient with a stronger organic solvent or change the column stationary phase to ensure all components are eluted.[10]
No Degradation Observed Stress conditions are too mild. The compound is highly stable under the tested conditions.Incrementally increase the severity of the conditions. First, increase the temperature (e.g., to 80°C). If still no degradation is seen, increase the acid concentration (e.g., to 1 M HCl). Documenting the compound's stability under these conditions is a valid and important result.[11]

Experimental Protocol: Forced Degradation Study (Acid Hydrolysis)

This protocol provides a validated, step-by-step workflow for assessing the stability of 4-Cyclopropyl-2-fluorobenzoic acid in acidic media.

Objective: To determine the degradation profile of 4-Cyclopropyl-2-fluorobenzoic acid under acidic stress and to facilitate the development of a stability-indicating analytical method.

Materials:

  • 4-Cyclopropyl-2-fluorobenzoic acid (Reference Standard)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Class A volumetric flasks, pipettes, and autosampler vials

Workflow Diagram:

Caption: Experimental workflow for the forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve 4-Cyclopropyl-2-fluorobenzoic acid in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Stress Sample Preparation: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 0.1 mg/mL.

  • Control Sample Preparation: Prepare a control sample by diluting the stock solution with water to the same final concentration (0.1 mg/mL). This sample will not be heated.

  • Incubation: Place the stress sample in a temperature-controlled oven or water bath at 60°C. Keep the control sample at room temperature, protected from light.

  • Time Point Sampling: Withdraw aliquots from the stress sample at predetermined intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately after withdrawal, neutralize the aliquot with an equivalent molar amount of NaOH to stop the acid-catalyzed degradation. Dilute the quenched sample with the initial mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the control, time-zero, and stressed samples using a validated stability-indicating HPLC method.[12] A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point. Use a PDA detector to monitor peak purity and detect potential degradants at various wavelengths. Couple with a mass spectrometer (MS) for structural elucidation of any new peaks.

Self-Validation and Trustworthiness:

  • Control Sample: The unheated control sample ensures that any observed degradation is due to the acidic and thermal stress, not from simple dissolution in an aqueous environment.

  • Time-Zero Sample: This sample, taken immediately after preparation, serves as the baseline (100% parent compound) against which all subsequent time points are compared.

  • Peak Purity Analysis: Using a PDA detector, assess the peak purity of the parent compound at each time point. A decrease in peak purity is a strong indicator of co-eluting degradation products.

References

  • Stack Exchange Inc. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Chemistry Stack Exchange. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. National Library of Medicine. [Link]

  • PubChem. 4-Cyclopropyl-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Canadian Journal of Chemistry. (1975). Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones. [Link]

  • PubMed. (2017). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. National Library of Medicine. [Link]

  • Journal of Bacteriology. (1976). Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid. [Link]

  • ResearchGate. (2014). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. [Link]

  • ACS Publications. (2001). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]

  • Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • ACS Publications. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry. [Link]

  • Stack Exchange Inc. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. [Link]

  • National Center for Biotechnology Information. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Stack Exchange Inc. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. Chemistry Stack Exchange. [Link]

  • National Center for Biotechnology Information. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]

  • University of Texas Rio Grande Valley. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. [Link]

  • YouTube. (2015). Michael Reaction and Addition to Cyclopropane ring (CHE). [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]

  • Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. [Link]

  • YouTube. (2016). Effects of Groups on Acidity of Benzoic Acid III. [Link]

  • Quotient Sciences. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]

  • Sci-Hub. (1989). ChemInform Abstract: Acid‐Catalyzed Rearrangement of Aryl Cyclopropyl Ketones. [Link]

  • Royal Society of Chemistry. (2021). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications. [Link]

  • Preprints.org. (2024). Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). [Link]

  • ACS Publications. (2015). Strategic Application and Transformation of ortho-Disubstituted Phenyl and Cyclopropyl Ketones To Expand the Scope of Hydrogen Borrowing Catalysis. Journal of the American Chemical Society. [Link]

Sources

Optimization

troubleshooting failed reactions involving 4-Cyclopropyl-2-fluorobenzoic acid

CAS: 1247927-81-6 | Formula: C₁₀H₉FO₂ | MW: 180.18 g/mol [1] Welcome to the technical support hub for 4-Cyclopropyl-2-fluorobenzoic acid . This guide addresses the specific synthetic challenges associated with this build...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1247927-81-6 | Formula: C₁₀H₉FO₂ | MW: 180.18 g/mol [1]

Welcome to the technical support hub for 4-Cyclopropyl-2-fluorobenzoic acid . This guide addresses the specific synthetic challenges associated with this building block, characterized by the competing steric demands of the ortho-fluorine atom and the chemical fragility of the para-cyclopropyl ring.

Module 1: Amide Coupling Failures (The "Ortho Effect")

User Issue: "I am using standard EDC/HOBt or HATU conditions to couple this acid to a secondary amine, but I see <10% conversion by LCMS after 24 hours."

Root Cause Analysis

The failure is likely driven by the Ortho-Fluorine Effect . While Fluorine is small (van der Waals radius ≈ 1.47 Å), its position at C2 creates a specific electronic and steric environment:

  • Steric Screening: The ortho-fluorine blocks the trajectory of the incoming nucleophile (amine) toward the activated carbonyl.

  • Electronic Deactivation: Although F is electron-withdrawing (inductive), the lone pair repulsion between the fluorine and the incoming nucleophile’s lone pair can raise the transition state energy significantly. Standard activated esters (OBt/OAt) are often too bulky to overcome this barrier effectively.

Troubleshooting Protocol: The Acyl Fluoride Switch

When standard coupling fails for ortho-substituted benzoic acids, switching to an Acyl Fluoride intermediate is the gold standard. Acyl fluorides are smaller and more electrophilic than OBt esters, yet more stable to hydrolysis than acid chlorides.

Recommended Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .

Step-by-Step Protocol:

  • Dissolve: 1.0 equiv of 4-Cyclopropyl-2-fluorobenzoic acid and 1.1 equiv of the Amine in dry DCM (or DMF if solubility is poor).

  • Base: Add 3.0 equiv of DIPEA.

  • Activation: Add 1.2 equiv of TFFH at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via LCMS.

    • Note: The acyl fluoride intermediate (

      
      ) may be visible on LCMS (Mass = Acid + 2 Da roughly, usually converts to methyl ester in MeOH injection).
      
  • Workup: Standard aqueous wash.

Expert Insight: If TFFH is unavailable, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions. Avoid refluxing in thionyl chloride (


), as the generated HCl gas will destroy the cyclopropyl ring (see Module 2).
Decision Logic: Coupling Optimization

CouplingLogic Start Start: Coupling Failed CheckSterics Is the Amine Hindered? Start->CheckSterics Standard Try HATU / DMF / 60°C CheckSterics->Standard No (Primary Amine) OrthoIssue Ortho-F is the blocker CheckSterics->OrthoIssue Yes (Sec. Amine/Aniline) Standard->OrthoIssue If HATU fails AcylFluoride Method A: TFFH (Acyl Fluoride) OrthoIssue->AcylFluoride First Choice Ghosez Method B: Ghosez's Reagent OrthoIssue->Ghosez Second Choice

Caption: Decision tree for overcoming steric hindrance in 2-fluorobenzoic acid derivatives.

Module 2: Cyclopropyl Ring Instability

User Issue: "My product mass is correct, but I see significant impurities with masses corresponding to [M+12] or [M+14] in the crude mixture."

Root Cause Analysis

The cyclopropyl group is highly strained (~27.5 kcal/mol strain energy). Under strongly acidic conditions, the ring can open via protonation, leading to a carbocation that is quenched by nucleophiles (water or solvent).

  • [M+18] (+Water): Hydration of the ring (Ring opening -> alcohol).

  • [M+32] (+MeOH): Methanolysis (if MeOH is used in workup/LCMS).

  • [M+HCl]: If

    
     was used.
    
Mechanism of Failure

The 4-position cyclopropyl group acts as a weak electron donor. In the presence of strong Brønsted acids (e.g., TFA, HCl) or vigorous Lewis acids (


), the ring protonates, opens to a homoallylic or benzylic carbocation, and degrades.
Prevention Protocol
ParameterRecommendationWhy?
Acid Chloride Prep Use Oxalyl Chloride/DMF (cat.) at 0°C Avoids high heat and excess HCl gas generation typical of

reflux.
Deprotection Limit TFA exposure If removing Boc groups elsewhere, use 20% TFA in DCM at 0°C and quench immediately with

. Do not leave overnight.
Lewis Acids Avoid

/

These will almost certainly trigger ring opening. Use milder alternatives like

if necessary.
Module 3: Unexpected Defluorination ( )

User Issue: "I lost the fluorine atom during the reaction. The NMR shows the cyclopropyl group is intact, but the ortho-region splitting is gone."

Root Cause Analysis

While the carboxylic acid itself is not sufficiently electron-withdrawing to activate the ring for Nucleophilic Aromatic Substitution (


), the activated intermediate  (e.g., the acyl chloride or OBt ester) is.[2]
  • If you heat the reaction with a strong nucleophile (e.g., a primary amine or alkoxide) in the presence of base, the nucleophile may attack the C2 position, displacing the Fluorine.

Troubleshooting Guide
  • Temperature Control: Do not heat the activation step >40°C.

  • Base Selection: Use non-nucleophilic bases like DIPEA or TEA . Avoid inorganic bases like

    
     in DMF at high temperatures, as carbonate can sometimes act as a nucleophile or promote hydrolysis.
    
  • Sequence: If

    
     is competing with acylation, lower the temperature to 0°C and add the amine very slowly.
    
Module 4: Solubility & Purification Data

User Issue: "The compound streaks on silica and crashes out of water/MeCN mixtures."

Physical Properties Profile:

  • Lipophilicity (cLogP): ~2.5 - 2.8. The cyclopropyl group adds significant lipophilicity compared to standard benzoic acids.

  • pKa: ~3.0 (The ortho-fluorine increases acidity via induction compared to benzoic acid's 4.2).

Purification Recommendations:

  • Flash Chromatography:

    • Solvent: Hexane/Ethyl Acetate + 1% Acetic Acid .

    • Why: The acid modifier suppresses ionization of the carboxylic acid, preventing streaking (tailing) on silica gel.

  • Reverse Phase (Prep HPLC):

    • Column: C18.

    • Modifier: Formic Acid (0.1%) or TFA (0.05%).

    • Solvent: High organic start (e.g., 40% MeCN) required due to the lipophilic cyclopropyl group.

References
  • PubChem. 4-Cyclopropyl-2-fluorobenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Context: Steric hindrance in amide coupling). [Link]

  • Ulven, T. (2015).[2] Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.[2] Royal Society of Chemistry. [Link]

  • Wiberg, K. B. (1982). The cyclopropyl group.[1][3][4][5][6][7] In The Chemistry of the Cyclopropyl Group. (Context: Acid sensitivity of cyclopropyl rings). [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Coupling Reactions with 4-Cyclopropyl-2-fluorobenzoic Acid

Welcome to the technical support center for navigating the complexities of coupling reactions with 4-Cyclopropyl-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of coupling reactions with 4-Cyclopropyl-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this unique substrate. The inherent steric and electronic properties of 4-Cyclopropyl-2-fluorobenzoic acid—namely, the bulky cyclopropyl group and the electron-withdrawing ortho-fluoro substituent—present specific challenges that necessitate careful consideration of reaction conditions.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may encounter during your experiments.

I. Amide Coupling (Amidation)

Amide bond formation is a cornerstone of pharmaceutical and medicinal chemistry.[1][2] However, the coupling of 4-Cyclopropyl-2-fluorobenzoic acid with amines can be challenging due to the steric hindrance around the carboxylic acid and the electronic deactivation of the carboxyl group by the ortho-fluorine.

Frequently Asked Questions (FAQs) for Amide Coupling

Q1: My standard amide coupling conditions (e.g., HATU, EDC/HOBt) are giving low to no yield. What is the likely cause?

A1: This is a common issue when dealing with sterically hindered and electronically deactivated substrates like 4-Cyclopropyl-2-fluorobenzoic acid. The primary reasons for failure of standard coupling reagents include:

  • Steric Hindrance: The cyclopropyl group and the ortho-fluorine atom impede the approach of the amine to the activated carboxylic acid intermediate.

  • Reduced Nucleophilicity of the Amine: If you are using an electron-deficient amine (e.g., an aniline derivative), its low nucleophilicity further slows down the reaction.[3]

  • Instability of the Activated Intermediate: The activated ester or acylurea intermediate may be too unstable and decompose before the amine can react, especially if the amine is sterically bulky or electronically poor.

Q2: What are the recommended first-line coupling reagents for 4-Cyclopropyl-2-fluorobenzoic acid?

A2: For challenging substrates, it is often necessary to move beyond standard carbodiimide-based reagents. Consider the following options:

  • Uronium/Aminium-based Reagents: Reagents like HATU , HBTU , and TBTU are generally more effective than EDC/HOBt for hindered couplings.[4] They form highly reactive activated esters. Ensure you use a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

  • Phosphonium-based Reagents: PyBOP and PyAOP are also powerful coupling reagents that can be effective in these situations.

  • Acid Chloride or Acid Fluoride Formation: Converting the carboxylic acid to a more reactive acyl halide can be a robust strategy.

Q3: When should I consider converting the carboxylic acid to an acyl chloride or fluoride?

A3: This is an excellent strategy when other coupling methods fail, especially with poorly nucleophilic amines.[5]

  • Acyl Chlorides: Can be formed using reagents like oxalyl chloride or thionyl chloride.[5] However, these conditions can be harsh and may not be suitable for sensitive substrates.

  • Acyl Fluorides: Acyl fluorides are often more stable than acyl chlorides and can be highly effective for sterically hindered couplings.[1][6] They can be generated in situ under mild conditions using reagents like cyanuric fluoride or Deoxo-Fluor . A protocol using BTFFH has also been shown to be efficient in reducing byproducts.[1]

Troubleshooting Guide for Amide Coupling
Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation Incomplete activation of the carboxylic acid.Switch to a more powerful coupling reagent (e.g., HATU, PyBOP). Consider converting to an acyl chloride or fluoride.
Low nucleophilicity of the amine.Increase reaction temperature. Use a more polar, aprotic solvent like DMF or NMP.
Steric hindrance.Increase reaction time and/or temperature. Consider using a less hindered amine if possible.
Formation of anhydride byproduct Slow reaction with the amine after acid activation.Add the amine to the reaction mixture immediately after the coupling reagent. Ensure the amine is of high purity.
Epimerization (if chiral centers are present) Use of strong bases or high temperatures.Use a weaker base (e.g., NMM instead of DIPEA). Add an epimerization suppressant like HOBt or HOAt.
Difficulty in purification Byproducts from the coupling reagent.Choose a coupling reagent that gives water-soluble byproducts (e.g., EDC). Perform an aqueous workup to remove these byproducts.
Experimental Protocol: Amide Coupling via Acyl Fluoride

This protocol is adapted for sterically hindered substrates.

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 4-Cyclopropyl-2-fluorobenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile.

  • Add a suitable fluorinating agent, such as cyanuric fluoride (0.5 eq.), and a base like pyridine (1.1 eq.).

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the acyl fluoride.

  • In a separate flask, dissolve the amine (1.1 eq.) and a non-nucleophilic base like DIPEA (1.5 eq.) in the same solvent.

  • Slowly add the amine solution to the acyl fluoride mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

II. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[7] For 4-Cyclopropyl-2-fluorobenzoic acid, this typically involves converting the carboxylic acid to a halide or triflate, which then couples with a boronic acid or ester. The ortho-fluoro group makes the aryl halide more electron-deficient, which can facilitate oxidative addition, but the steric bulk remains a challenge.[8]

Frequently Asked Questions (FAQs) for Suzuki Coupling

Q1: I am not observing any product in my Suzuki coupling reaction. What are the critical parameters to check?

A1: The success of a Suzuki coupling hinges on several factors, especially with a hindered substrate.

  • Catalyst System (Palladium Precursor and Ligand): This is the most critical choice. The ligand plays a crucial role in promoting both oxidative addition and reductive elimination.[9]

  • Base: The base is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system must be able to dissolve all reactants and facilitate the catalytic cycle.

  • Temperature: Higher temperatures are often required for hindered substrates.

Q2: What are the best catalyst systems for coupling with derivatives of 4-Cyclopropyl-2-fluorobenzoic acid?

A2: For sterically hindered aryl halides, bulky, electron-rich phosphine ligands are generally the most effective.[9]

  • Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common choices.[7]

  • Recommended Ligands:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices for hindered couplings.[10][11] SPhos, in particular, has shown high activity for preparing extremely hindered biaryls.[10]

    • N-Heterocyclic Carbenes (NHCs): Pd-NHC complexes can be highly efficient catalysts, offering both steric bulk and strong σ-donor properties.[12][13]

    • Bidentate Ligands: Xantphos and dppf can also be effective, though sometimes less so than the bulky monophosphine ligands for highly hindered substrates.

Q3: How do I choose the right base and solvent for my Suzuki coupling?

A3:

  • Bases:

    • Potassium Phosphate (K₃PO₄): A strong base that is often effective in anhydrous conditions.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Commonly used in aqueous solvent mixtures.

    • Potassium tert-butoxide (t-BuOK): A very strong base that can be effective, particularly with less reactive aryl chlorides.[12]

  • Solvents:

    • Anhydrous: Dioxane, toluene, and DMF are common choices. Dioxane is often a good starting point for hindered couplings.[12]

    • Aqueous Mixtures: Toluene/water, dioxane/water, or MeCN/water can be effective, especially when using carbonate bases.

Troubleshooting Guide for Suzuki Coupling
Problem Potential Cause(s) Recommended Solution(s)
No reaction or low conversion Inactive catalyst.Ensure proper degassing of solvents and use of an inert atmosphere. Try a different palladium precursor or ligand. Increase catalyst loading.
Poor choice of base or solvent.Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene/water).
Low reactivity of the aryl halide.If using an aryl chloride, switch to a more reactive aryl bromide or iodide. Increase reaction temperature.
Homocoupling of the boronic acid Boronic acid instability.Use a slight excess of the aryl halide. Add the boronic acid slowly to the reaction mixture.
Catalyst system promotes homocoupling.Switch to a bulkier ligand to disfavor homocoupling.
Dehalogenation of the starting material Presence of protic impurities or water.Use anhydrous solvents and reagents.
Hydrogenolysis side reaction.Use a different palladium source or ligand.
Protodeborylation of the boronic acid Boronic acid is unstable under the reaction conditions.Use a boronate ester (e.g., pinacol ester) instead of the boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • To a dry Schlenk flask, add the aryl halide (derived from 4-Cyclopropyl-2-fluorobenzoic acid, 1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Ar or N₂) three times.

  • Add the degassed solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Catalyst Selection Workflow

CatalystSelection cluster_amide Amide Coupling cluster_suzuki Suzuki Coupling start_amide Start: Amide Coupling reagent_choice Select Coupling Reagent start_amide->reagent_choice standard_reagents HATU, HBTU, EDC/HOBt reagent_choice->standard_reagents acid_halide Convert to Acyl Chloride/Fluoride reagent_choice->acid_halide If standard fails check_yield_amide Acceptable Yield? standard_reagents->check_yield_amide acid_halide->check_yield_amide success_amide Success check_yield_amide->success_amide Yes troubleshoot_amide Troubleshoot: - Change base/solvent - Increase temperature check_yield_amide->troubleshoot_amide No troubleshoot_amide->reagent_choice start_suzuki Start: Suzuki Coupling catalyst_system Select Catalyst System start_suzuki->catalyst_system buchwald_ligands Pd Precursor + Buchwald Ligand (SPhos, XPhos) catalyst_system->buchwald_ligands nhc_ligands Pd-NHC Complex catalyst_system->nhc_ligands check_yield_suzuki Acceptable Yield? buchwald_ligands->check_yield_suzuki nhc_ligands->check_yield_suzuki success_suzuki Success check_yield_suzuki->success_suzuki Yes troubleshoot_suzuki Troubleshoot: - Screen bases/solvents - Change ligand check_yield_suzuki->troubleshoot_suzuki No troubleshoot_suzuki->catalyst_system

Caption: Decision workflow for catalyst and method selection.

Mechanistic Consideration: The Role of the Ligand in Suzuki Coupling

SuzukiCycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition note1 Bulky, e⁻-rich ligands (L) - Facilitate oxidative addition - Promote reductive elimination pd0->note1 pd_complex1 Ar-Pd(II)-X      L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-R      L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product arx Ar-X arx->oxidative_addition r_boron R-B(OR)₂ r_boron->transmetalation base Base base->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

This technical guide provides a starting point for addressing the challenges associated with coupling reactions of 4-Cyclopropyl-2-fluorobenzoic acid. Successful outcomes will depend on careful optimization of the reaction conditions for each specific substrate combination.

References
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Wang, D., Wang, Y., & Zhang, Y. (2014). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angewandte Chemie International Edition, 53(45), 12214-12217. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Yue, H., Liu, L., Xu, C., & Huang, Y. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(73), 10301-10304. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline? Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]

  • Han, Y., & Kim, H. (2018). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Google Patents. (2001). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • ResearchGate. (n.d.). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. Retrieved from [Link]

  • Wu, J., & Wang, Z. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Organic Letters, 17(9), 2242–2245. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Zhang, H., Liu, L., & Chen, Y. (2016). A supramolecular palladium catalyst for Suzuki–Miyaura coupling in aqueous media. RSC Advances, 6(10), 8343-8349. [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Murata, H., Takeda, Y., & Minakata, S. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Tetrahedron, 76(46), 131597. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Retrieved from [Link]

  • YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Amide bond formation using amino acid fluorides. Retrieved from [Link]

  • RSC Publishing. (2024). Organoboron catalysis for direct amide/peptide bond formation. Retrieved from [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Strategic Advantage of 4-Cyclopropyl-2-fluorobenzoic Acid in PARP Inhibitor Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cance...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms. The intricate molecular architecture of these inhibitors often features a fluorinated aromatic core coupled with a cyclopropyl group, a combination that has proven crucial for their efficacy. This guide provides a comparative analysis of synthetic strategies for key PARP inhibitors, with a focus on the strategic application of 4-Cyclopropyl-2-fluorobenzoic acid as a cornerstone building block. We will delve into the patent literature to compare synthetic routes, evaluate efficiencies, and provide detailed experimental protocols to offer a comprehensive resource for researchers in the field.

The Central Role of the Fluorobenzoyl Moiety in PARP Inhibition

The 4-cyclopropyl-2-fluorobenzoyl moiety is a recurring structural motif in several potent PARP inhibitors. The fluorine atom can enhance binding affinity and modulate metabolic stability, while the cyclopropyl group can provide conformational rigidity and improve physicochemical properties. The synthesis of molecules containing this key fragment is therefore a critical aspect of the overall drug manufacturing process.

Comparative Analysis of Synthetic Strategies for Olaparib

Olaparib, a first-in-class PARP inhibitor, provides an excellent case study for comparing different synthetic approaches. A key intermediate in its synthesis is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. The final step involves the amidation of this intermediate with a piperazine derivative. The patents reveal two main strategies for introducing the cyclopropylcarbonyl group.

Strategy 1: Late-Stage Introduction of the Cyclopropyl Group

This approach involves the coupling of the core intermediate with a pre-formed cyclopropyl-containing piperazine derivative. A common method is the reaction of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid with 1-(cyclopropylcarbonyl)piperazine.

Strategy 2: Early-Stage Incorporation via 4-Cyclopropyl-2-fluorobenzoic Acid

An alternative and often more efficient strategy involves the use of 4-Cyclopropyl-2-fluorobenzoic acid to construct a key intermediate that already contains the desired acyl group. This simplifies the final coupling step.

Metric Strategy 1: Late-Stage Cyclopropyl Addition Strategy 2: Early-Stage Incorporation
Key Starting Material 2-fluoro-5-formylbenzoic acid4-Cyclopropyl-2-fluorobenzoic acid
Overall Yield (reported) Variable, often lower due to more stepsGenerally higher and more convergent
Process Complexity More linear, potentially more purification stepsMore convergent, can be more streamlined
Reagent Cost/Availability May require synthesis of cyclopropylcarbonylpiperazine4-Cyclopropyl-2-fluorobenzoic acid is commercially available

The following diagram illustrates a generalized synthetic workflow comparing these two strategies for a key fragment of Olaparib.

G cluster_0 Strategy 1: Late-Stage Cyclopropyl Addition cluster_1 Strategy 2: Early-Stage Incorporation A 2-Fluoro-5-formylbenzoic acid B Synthesis of Phthalazinone Core A->B C Intermediate Acid B->C E Amide Coupling C->E D 1-(Cyclopropylcarbonyl)piperazine D->E F Olaparib Fragment E->F G 4-Cyclopropyl-2-fluorobenzoic acid H Activation & Amidation with Piperazine G->H I Key Piperazine Intermediate H->I K Coupling Reaction I->K J Phthalazinone Precursor J->K L Olaparib Fragment K->L

Caption: Comparative workflow for Olaparib fragment synthesis.

Experimental Protocols

Protocol 1: Synthesis of Olaparib via Late-Stage Cyclopropanation

This protocol is a representative synthesis based on methodologies described in the patent literature[1][2].

Step 1: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

  • Reaction: 2-Fluoro-5-formylbenzoic acid is reacted with hydrazine hydrate in a suitable solvent such as ethanol under reflux to form the phthalazinone core.

  • Work-up: The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried to yield the intermediate acid.

Step 2: Amide Coupling with 1-(Cyclopropylcarbonyl)piperazine

  • Activation: The intermediate acid is dissolved in an aprotic solvent like dimethylformamide (DMF). A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA) are added.

  • Coupling: 1-(Cyclopropylcarbonyl)piperazine is added to the activated acid solution, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford Olaparib.

Protocol 2: Synthesis of a Key Olaparib Intermediate using 4-Cyclopropyl-2-fluorobenzoic acid

This protocol outlines a more convergent approach.

Step 1: Synthesis of (4-Cyclopropyl-2-fluorophenyl)(piperazin-1-yl)methanone

  • Activation: 4-Cyclopropyl-2-fluorobenzoic acid is dissolved in a suitable solvent like dichloromethane. A chlorinating agent such as oxalyl chloride or thionyl chloride is added to form the acid chloride.

  • Amidation: The acid chloride solution is added dropwise to a cooled solution of excess piperazine and a base (e.g., triethylamine) in dichloromethane.

  • Work-up: The reaction is quenched with water, and the organic layer is separated, washed, and dried. The solvent is removed under reduced pressure to yield the desired piperazine intermediate.

Step 2: Coupling with the Phthalazinone Precursor

  • Reaction: The piperazine intermediate is then coupled with a suitable phthalazinone precursor, such as a derivative with a leaving group at the benzylic position, in the presence of a base to yield Olaparib.

  • Purification: Similar purification methods as in Protocol 1 are employed.

Case Study: Talazoparib Synthesis

Talazoparib, another potent PARP inhibitor, also features a fluorinated aromatic core. While its structure is more complex than Olaparib, the synthesis of its key intermediates can also benefit from strategic use of fluorinated benzoic acid derivatives. Patent literature describes the synthesis of Talazoparib intermediates from starting materials like 6-fluoro-4-nitroisobenzofuran-1(3H)-one[3]. While not a direct application of 4-cyclopropyl-2-fluorobenzoic acid, the principles of constructing complex fluorinated heterocycles from readily available benzoic acid derivatives remain a cornerstone of the synthetic strategy.

The following diagram illustrates a simplified logical flow for the synthesis of a key fragment of Talazoparib.

G A Fluorinated Benzoic Acid Derivative B Multi-step Synthesis A->B C Key Chiral Intermediate B->C E Final Coupling & Deprotection C->E D Coupling Partner D->E F Talazoparib E->F

Caption: Simplified synthetic logic for Talazoparib.

Conclusion: The Value of a Strategic Building Block

The patent literature on PARP inhibitors like Olaparib and Talazoparib underscores the importance of efficient and scalable synthetic routes. The use of 4-Cyclopropyl-2-fluorobenzoic acid as a starting material offers a more convergent and potentially higher-yielding pathway to key intermediates compared to late-stage introduction of the cyclopropyl moiety. For drug development professionals, the choice of starting materials and synthetic strategy has a profound impact on the overall cost, efficiency, and scalability of the manufacturing process. This guide highlights the strategic advantage of employing well-designed building blocks like 4-Cyclopropyl-2-fluorobenzoic acid in the synthesis of complex, life-saving therapeutics.

References

  • CN105985294B - Preparation method of olaparib - Google P
  • CN105985294A - Preparation method for olaparib - Google P
  • Synthetic method of olaparib - Eureka | Patsnap. (URL: [Link])

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - NIH. (URL: [Link])

  • CN110035743B - A kind of Talazoparib pharmaceutical composition and application thereof - Google P
  • WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof - Google P
  • Preparation method of olaparib drug intermediate - Eureka | Patsnap. (URL: [Link])

  • A PHARMACEUTICAL FORMULATION OF OLAPARIB - European Patent Office - EP 3263095 A1. (URL: [Link])

  • WO2018038680A1 - Processes for preparing olaparib - Google P
  • US20170233351A1 - Process for the Preparation of Olaparib and Intermediates Thereof - Google P
  • WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google P
  • Talazoparib, BMN 673 - New Drug Approvals. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

An In-depth Technical Guide to Personal Protective Equipment for Handling 4-Cyclopropyl-2-fluorobenzoic acid

Welcome to your trusted resource for laboratory safety and chemical handling. In our shared pursuit of scientific advancement, particularly in drug development, the integrity of our work is intrinsically linked to the sa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your trusted resource for laboratory safety and chemical handling. In our shared pursuit of scientific advancement, particularly in drug development, the integrity of our work is intrinsically linked to the safety of our researchers. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 4-Cyclopropyl-2-fluorobenzoic acid (CAS No. 1247927-81-6). While this compound is a valuable building block, its chemical nature—a fluorinated carboxylic acid—necessitates a rigorous and informed approach to safety. This document moves beyond mere checklists to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile

To select the appropriate PPE, we must first understand the risks. While comprehensive toxicological data for 4-Cyclopropyl-2-fluorobenzoic acid is not extensively published, we can infer its primary hazards by examining its structural analogues, such as 4-Fluorobenzoic acid and 2-Fluorobenzoic acid. The key threats arise from two features: the acidic carboxyl group and the reactive fluoro-aromatic system.

Based on data from similar compounds, the primary hazards are:

  • Skin Irritation (Causes skin irritation, H315) : Like most carboxylic acids, it can irritate the skin upon contact.[1][2] Prolonged exposure may lead to redness and discomfort.[3][4]

  • Serious Eye Irritation (Causes serious eye irritation, H319) : This is a significant risk.[2] Accidental contact with the eyes can cause redness, watering, and pain, requiring immediate and thorough rinsing.[3]

  • Respiratory Tract Irritation (May cause respiratory irritation) : As a fine powder, the dust can be inhaled, potentially causing irritation to the throat and respiratory system.[5]

The introduction of fluorine can also present unique hazards, as some fluorinated organic compounds can have metabolic toxicity or environmental persistence.[6] Therefore, preventing exposure through all routes—dermal, ocular, and inhalation—is paramount.[7][8]

Core PPE Requirements: Your First Line of Defense

Your choice of PPE is the most critical barrier between you and potential exposure. The following table summarizes the minimum required PPE for handling 4-Cyclopropyl-2-fluorobenzoic acid in a standard laboratory setting.

Area of Protection Required PPE Specifications & Rationale
Eyes & Face Chemical Safety GogglesMust provide a complete seal around the eyes to protect from dust and splashes. Conforms to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9][10]
Face Shield (Conditional)Required when handling larger quantities (>10g) or when there is a significant risk of splashing. Worn in addition to safety goggles.[6][9]
Hands Nitrile GlovesProvides good splash protection for incidental contact with organic acids.[11] Always inspect gloves for tears or defects before use.[9]
Double Gloving (Conditional)Recommended when working with significant quantities or for prolonged periods to protect against potential saturation or tears in the outer glove.[6]
Body Laboratory CoatShould be fully buttoned to protect skin and personal clothing from contamination.[11]
Respiratory Not typically requiredWhen handled exclusively within a certified chemical fume hood with proper airflow, respiratory protection is not usually necessary.[12]
N95/P95 Respirator (Conditional)Required if weighing or handling the powder outside of a fume hood, or if dust generation is unavoidable. Use a NIOSH/MSHA approved respirator.[9][13]

Operational Protocol: Safe Handling from Start to Finish

This step-by-step protocol ensures that safety is integrated into every stage of your workflow. The causality is clear: a structured, repeatable process minimizes the opportunity for accidental exposure.

Objective: To safely weigh and prepare a solution of 4-Cyclopropyl-2-fluorobenzoic acid.

Step 1: Pre-Handling Safety Check

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.

  • Locate Emergency Equipment: Confirm the location and accessibility of the safety shower and eyewash station.[2] Ensure the eyewash has been tested recently.

  • Assemble all Materials: Before bringing the chemical into the hood, gather all necessary equipment (spatulas, weigh paper, beaker, solvent, magnetic stir bar, etc.). This minimizes movement in and out of the contaminated zone.

  • Don PPE: Put on your laboratory coat, followed by safety goggles and gloves. This sequence is crucial for maintaining sterility and safety.

Step 2: Chemical Handling in the Fume Hood

  • Work Within the Zone: Conduct all handling at least 6 inches (15 cm) inside the fume hood sash.

  • Weighing the Compound: Carefully weigh the desired amount of 4-Cyclopropyl-2-fluorobenzoic acid onto weigh paper. Avoid creating dust clouds by using gentle, deliberate movements.[3]

  • Transfer and Dissolution: Transfer the powder into your vessel. Add the solvent slowly down the side of the beaker to avoid splashing.

  • Immediate Cleanup: As soon as the transfer is complete, place the contaminated weigh paper into a designated solid waste bag located inside the fume hood.

Step 3: Post-Handling and Decontamination

  • Wipe Down Surfaces: Using a solvent-appropriate wipe, decontaminate the work surface inside the fume hood.

  • Seal Waste: Securely close the designated waste container.

  • Doffing PPE (in order):

    • Remove gloves using the proper technique to avoid touching the outer surface with your bare hands.[9]

    • Remove your laboratory coat.

    • Remove your safety goggles.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[2][14] This is a non-negotiable final step to remove any potential residual contamination.[8]

Visualizing the PPE Selection Workflow

The decision of when to escalate your level of PPE should be a logical, risk-based process. The following diagram illustrates this workflow.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_emergency Emergency Preparedness start Start: Handling 4-Cyclopropyl-2-fluorobenzoic acid assess_task Assess Task: Scale & Procedure start->assess_task fume_hood Is the task performed entirely in a fume hood? assess_task->fume_hood emergency Verify Eyewash & Safety Shower Access assess_task->emergency weighing Weighing small amounts (<1g) in hood? fume_hood->weighing Yes add_respirator Add N95 Respirator fume_hood->add_respirator No large_scale Handling large quantities (>10g) or risk of splash? weighing->large_scale Yes base_ppe Standard PPE: - Goggles - Lab Coat - Nitrile Gloves weighing->base_ppe No large_scale->base_ppe No add_faceshield Add Face Shield & Consider Double Gloves large_scale->add_faceshield Yes end_ppe Proceed with Experiment base_ppe->end_ppe add_respirator->weighing add_faceshield->base_ppe

Caption: Risk-based workflow for selecting appropriate PPE.

Disposal Plan: A Critical Final Step

Proper disposal is essential for the safety of you, your colleagues, and the environment. Never dispose of this chemical or its containers in standard trash or down the drain.[3]

  • Contaminated PPE: All disposable PPE, such as gloves and weigh paper, should be placed in a clearly labeled, sealed container for solid chemical waste.

  • Chemical Waste: Unused material and solutions should be collected in a designated, labeled container for halogenated organic waste.[11]

  • Institutional Guidelines: Always follow your institution's specific waste management protocols. When in doubt, consult your Environmental Health and Safety (EHS) department.

By adhering to these rigorous standards, you not only protect yourself but also contribute to a culture of safety that is the bedrock of innovative research.

References

  • Safety Data Sheet: 4-Fluorobenzoic acid. Carl ROTH.

  • 4-Fluorobenzoic acid-SDS. MedChemExpress.

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [URL: Not available]
  • SAFETY DATA SHEET: 2-Chloro-4-fluorobenzoic acid. Thermo Fisher Scientific. [URL: Not available]
  • Safety and handling of fluorinated organic compounds. Benchchem.

  • SAFETY DATA SHEET. Spectrum Chemical.

  • 4-fluorobenzoic acid - SAFETY DATA SHEET. Apollo Scientific.

  • material safety data sheet - 2,4-dichlorobenzoic acid. Sciencelab.com.

  • SAFETY DATA SHEET: 2-Fluorobenzoic acid. Thermo Fisher Scientific.

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.

  • SAFETY DATA SHEET: 2-Fluorobenzoic acid. Fisher Scientific.

  • SAFETY DATA SHEET. Fisher Scientific.

  • MSDS of 4-cyclopropyl-2-fluorobenzoic acid. ChemBlink.

  • 4-Cyclopropyl-2-fluorobenzoic acid. PubChem.

  • SAFETY DATA SHEET: 1H-Indole-2-carboxylic acid. Fisher Scientific.

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill.

  • SAFETY DATA SHEET. Cayman Chemical.

  • Working with Chemicals. Prudent Practices in the Laboratory. National Center for Biotechnology Information.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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